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  • Product: 4-Ethoxypyridine-3-sulfonyl fluoride
  • CAS: 2138185-25-6

Core Science & Biosynthesis

Foundational

4-Ethoxypyridine-3-Sulfonyl Fluoride: A Next-Generation SuFEx Hub for Chemical Biology and Drug Discovery

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined modular click chemistry. Introduced by K.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined modular click chemistry. Introduced by K. Barry Sharpless in 2014, SuFEx leverages the unique balance of thermodynamic stability and kinetic reactivity inherent to the S(VI)-F bond. Within this paradigm, 4-ethoxypyridine-3-sulfonyl fluoride (CAS: 2138185-25-6) emerges as a highly specialized, heteroaromatic hub.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality of this molecule. By combining an electron-donating ethoxy group with a nitrogen-containing heterocycle, this compound offers unparalleled chemoselectivity for late-stage functionalization, targeted covalent inhibitor (TCI) design, and bioconjugation. This whitepaper details its structural advantages, mechanistic pathways, and self-validating experimental protocols for accelerated SuFEx coupling.

Part 1: Structural & Physicochemical Profiling

The utility of 4-ethoxypyridine-3-sulfonyl fluoride lies in its highly tuned electronic environment. The pyridine ring enhances aqueous solubility and provides a basic nitrogen that can be utilized for salt formation or hydrogen-bond acceptance within enzymatic pockets. Crucially, the ethoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance (+M effect). This electron density is pushed directly into the pyridine ring, significantly stabilizing the adjacent sulfonyl fluoride at the C3 position against spontaneous hydrolysis in aqueous media, while preserving its reactivity toward catalytic activation.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-ethoxypyridine-3-sulfonyl fluoride
CAS Number 2138185-25-6
Molecular Formula C₇H₈FNO₃S
Molecular Weight 205.21 g/mol
SMILES String CCOc1ccncc1S(F)(=O)=O
S-F Bond Dissociation Energy ~90.5 ± 4.3 kcal/mol
S-Cl Bond Dissociation Energy (Reference) ~46.0 ± 4.0 kcal/mol

Data supported by structural analyses of sulfonyl fluorides in next-generation click chemistry .

Part 2: Mechanistic Principles of SuFEx with Sulfonyl Fluorides

The "Golden Bond" and Resistance to Reduction

Historically, sulfonyl chlorides were the standard electrophiles for sulfonylation. However, the S-Cl bond is prone to homolytic cleavage and rapid hydrolysis. In contrast, the S-F bond possesses a remarkably high bond dissociation energy (90.5 kcal/mol). Due to the extreme electronegativity of fluorine, the electron cloud is heavily biased, ensuring that cleavage is strictly heterolytic .

This causality is critical for chemical biology: it renders 4-ethoxypyridine-3-sulfonyl fluoride entirely stable in highly reductive biological environments, such as intracellular spaces rich in glutathione (GSH). It will not generate active radical intermediates, making it an ideal warhead for activity-based protein profiling (ABPP) and live-cell labeling .

Stability SO2F Sulfonyl Fluoride (S-F) Bond Energy: 90.5 kcal/mol Reductive Reductive Biological Environment (e.g., Intracellular GSH) SO2F->Reductive SO2Cl Sulfonyl Chloride (S-Cl) Bond Energy: 46.0 kcal/mol SO2Cl->Reductive Stable Stable (Heterolytic Cleavage Only) Reductive->Stable S-F Pathway Degrade Degradation (Homolytic Cleavage) Reductive->Degrade S-Cl Pathway

Fig 1. Thermodynamic stability of sulfonyl fluorides vs. chlorides in reductive environments.

Part 3: Synthesis & Activation Pathways

Accelerated SuFEx Click Chemistry (ASCC)

Classical SuFEx reactions require the pre-synthesis of aryl silyl ethers and utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst. However, DBU is susceptible to degradation by the HF byproduct.

To overcome this, modern protocols employ Accelerated SuFEx Click Chemistry (ASCC) . This system uses a synergistic combination of BTMG (Barton's base) and HMDS (Hexamethyldisilazane) . BTMG is a sterically hindered organosuperbase (pKa ~26) that resists HF degradation. HMDS acts as an in situ silylating agent, converting target alcohols into highly reactive TMS-ethers on the fly. The thermodynamic driving force of the reaction is the formation of the ultra-stable silicon-fluoride (Si-F) bond, which pulls the equilibrium forward, yielding the S(VI)-O conjugate in minutes .

ASCC_Workflow Alcohol Aryl/Alkyl Alcohol (Nucleophile) TMSEther In Situ TMS-Ether (Transient Intermediate) Alcohol->TMSEther Deprotonation & Silylation HMDS HMDS Additive (Silyl Source) HMDS->TMSEther BTMG BTMG Catalyst (pKa ~26) BTMG->TMSEther Catalysis Product Stable S(VI)-O Conjugate + Me3Si-F (Gas) TMSEther->Product SuFEx Click Hub 4-EtO-Pyr-SO2F (SuFEx Hub) Hub->Product

Fig 2. BTMG-HMDS Accelerated SuFEx (ASCC) catalytic cycle for modular S(VI)-O bond formation.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility and high yield.

Protocol 1: Synthesis of the Sulfonyl Fluoride Hub via Cl/F Exchange

Purpose: To synthesize 4-ethoxypyridine-3-sulfonyl fluoride from its corresponding sulfonyl chloride precursor under mild, biphasic conditions.

  • Preparation : To a magnetically stirred suspension of Potassium Fluoride (KF, 2.0 equiv) in acetone (0.5 M relative to substrate), add 4-ethoxypyridine-3-sulfonyl chloride (1.0 equiv).

  • Aqueous Activation : Add Water (2.0 equiv) directly to the reaction mixture.

    • Causality: The addition of exactly 2.0 equivalents of water is critical. It creates a localized biphasic interface that solvates the KF just enough to generate "naked" fluoride ions. This dramatically increases the nucleophilicity of the fluoride for the Cl/F exchange without causing hydrolysis of the resulting sulfonyl fluoride product .

  • Reaction : Seal the vessel and stir at room temperature for 2–4 hours. Monitor completion via ¹⁹F NMR (appearance of the distinctive S-F peak).

  • Workup : Partition the mixture between Ethyl Acetate and 10% aqueous NaCl. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfonyl fluoride.

Protocol 2: Accelerated SuFEx (ASCC) Coupling

Purpose: To covalently link 4-ethoxypyridine-3-sulfonyl fluoride to a target aryl alcohol (e.g., a tyrosine derivative) using sub-stoichiometric catalyst loading.

  • Reagent Assembly : In an oven-dried flask under inert atmosphere, dissolve 4-ethoxypyridine-3-sulfonyl fluoride (0.1 mmol, 1.0 equiv) and the target aryl alcohol (0.1 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN, 1.0 mL).

  • In Situ Silylation : Add Hexamethyldisilazane (HMDS, 0.1 mmol, 1.0 equiv).

    • Causality: HMDS eliminates the need to pre-synthesize and purify moisture-sensitive silyl ethers. It reacts transiently with the alcohol to form the necessary SuFEx nucleophile .

  • Catalytic Activation : Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 20 µmol, 20 mol%).

    • Causality: BTMG selectively deprotonates the substrate and drives the exchange. Unlike DBU, BTMG's extreme steric bulk prevents it from being neutralized or degraded by the generated fluoride ions, allowing for lower catalyst loading and faster reaction times.

  • Isolation : Stir for 30 minutes at room temperature. Because the byproducts (NH₃, Me₃Si-F, and BTMG) are highly volatile, the reaction requires no column chromatography. Simply evaporate the mixture under reduced pressure to obtain the pure S(VI)-O linked conjugate.

Part 5: Applications in Targeted Covalent Inhibitors (TCIs)

The unique structural topology of 4-ethoxypyridine-3-sulfonyl fluoride makes it an exceptional warhead for drug discovery. While traditional electrophiles (like acrylamides) target Cysteine (Cys) residues, Cys sites are relatively rare and often buried within proteins.

Sulfonyl fluorides, however, exhibit broad, context-dependent reactivity with a wider array of nucleophilic amino acids, particularly Tyrosine (Tyr), Lysine (Lys), and Serine (Ser) . The pyridine nitrogen of this specific compound can be leveraged to anchor the molecule within an enzyme's acidic pocket via salt-bridge formation, positioning the C3-sulfonyl fluoride in perfect proximity to a catalytic Tyrosine residue. Upon binding, the proximity-driven SuFEx reaction occurs, forming an irreversible, highly stable covalent bond that permanently inactivates the target protein.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Cold Spring Harbor Laboratory / ChemRxiv URL:[Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery National Institutes of Health (NIH) / Bioorganic Chemistry URL:[Link]

Exploratory

The Ascendant Role of Substituted Pyridine Sulfonyl Fluorides in Chemical Biology and Synthesis

Executive Summary As a Senior Application Scientist navigating the evolving landscape of covalent drug discovery and synthetic methodology, I have witnessed a paradigm shift in how we utilize sulfur(VI) electrophiles. Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the evolving landscape of covalent drug discovery and synthetic methodology, I have witnessed a paradigm shift in how we utilize sulfur(VI) electrophiles. Historically, sulfonyl chlorides were the default reagents for sulfonylation, despite their notorious instability and propensity for rapid hydrolysis. Today, substituted pyridine sulfonyl fluorides (PSFs) have emerged as superior alternatives. By perfectly balancing thermodynamic stability with kinetic reactivity, PSFs serve as highly tunable hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, highly selective deoxyfluorination, and atom-economic amidation.

This technical guide dissects the mechanistic causality behind the reactivity of PSFs, outlines their primary applications, and provides self-validating experimental protocols designed for immediate implementation in drug development and synthetic workflows.

Mechanistic Foundations: The "Goldilocks" Principle of Reactivity

The utility of pyridine sulfonyl fluorides stems from the unique electronic environment provided by the heteroaromatic ring. The S–F bond is inherently strong and resistant to heterolytic cleavage. However, the pyridine nitrogen acts as a potent inductive electron-withdrawing group (EWG).

In the case of 2-pyridinesulfonyl fluoride (commonly known as PyFluor), this EWG effect lowers the LUMO of the sulfonyl group, making it highly susceptible to nucleophilic attack only when activated by a protic species (such as an alcohol or amine) . Unlike sulfonyl chlorides, which spontaneously degrade via SO₂ extrusion or trace hydrolysis, PSFs remain entirely stable on the benchtop. This allows researchers to install the sulfonyl fluoride moiety early in a synthetic sequence without fear of premature degradation .

G Step1 Alcohol + PyFluor + MTBD Base Step2 2-Pyridinesulfonate Ester Intermediate Step1->Step2 Sulfonylation Step3 Fluoride Release & Nucleophilic Attack Step2->Step3 F- generation Step4 Alkyl Fluoride + Pyridinesulfonate Salt Step3->Step4 SN2 Displacement

Caption: Mechanistic pathway of chemoselective deoxyfluorination using PyFluor.

Core Applications in Modern Synthesis

PyFluor: Revolutionizing Deoxyfluorination

Introduced as a low-cost, stable alternative to DAST (Diethylaminosulfur trifluoride), PyFluor has transformed nucleophilic fluorination. DAST is notorious for its explosive potential and tendency to promote elimination (E2) pathways over substitution (S_N2). PyFluor operates via a 2-pyridinesulfonate ester intermediate, releasing fluoride locally. The sterically hindered base MTBD prevents unwanted nucleophilic attack on the sulfonate, ensuring the released fluoride cleanly displaces the sulfonate via an S_N2 mechanism .

Atom-Economic Amidation and Esterification

Recent milestones in 2024 have expanded the utility of 2-pyridine sulfonyl fluoride beyond fluorination. It serves as an atom-economic deoxyfluorinating reagent for carboxylic acids, converting them to acyl fluorides under mild conditions. These acyl fluorides are vastly more stable than acyl chlorides, preventing rapid hydrolysis and minimizing epimerization at the alpha-carbon. They can be immediately trapped by amines or alcohols in a one-pot amidation or esterification sequence, streamlining medicinal chemistry workflows .

SuFEx Click Chemistry and Covalent Warheads

Substituted pyridine sulfonyl fluorides act as highly tunable SuFEx hubs. By modifying the pyridine ring with electron-donating (e.g., 2-methoxy, 2-amino) or electron-withdrawing groups, researchers can fine-tune the electrophilicity of the sulfur center. In covalent drug discovery, the sulfonyl fluoride acts as a "warhead" to selectively modify lysine, tyrosine, or serine residues on target proteins, forming irreversible covalent adducts that are highly sought after in modern oncology and virology .

G A Target Protein Identification C SuFEx High-Throughput Screening A->C B PSF Library Synthesis B->C D Covalent Adduct Formation (Lys/Tyr/Ser) C->D E Hit Validation & Lead Optimization D->E

Caption: SuFEx-based covalent drug discovery workflow using PSF libraries.

Quantitative Data Summaries

To justify the transition from legacy reagents to PSFs, consider the empirical data comparing reagent efficacy and structural stability.

Table 1: Comparative Analysis of Deoxyfluorination Reagents

ReagentApprox. Cost ($/mol)Bench StabilitySelectivity (S_N2 vs E2)Storage Requirements
PyFluor (2-PSF) ~$180>30 DaysHigh (>20:1)Ambient Benchtop
DAST ~$443Low (Explosive risk)Low (13-19% E2)Refrigerated, Moisture-Free
Deoxo-Fluor >$500ModerateLow to ModerateRefrigerated

Table 2: Stability Matrix of Heteroaromatic Sulfonyl Halides (in THF-d8)

Heteroaromatic ScaffoldSulfonyl Chloride StabilitySulfonyl Fluoride StabilityPrimary Degradation Pathway (Chloride)
2-Pyridine < 24 Hours> 6 MonthsSO₂ Extrusion & Hydrolysis
3-Pyridine ~ 3 Days> 6 MonthsHydrolysis
4-Pyridine < 12 Hours> 6 MonthsRapid SO₂ Extrusion

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. By incorporating specific analytical checkpoints, you eliminate the guesswork from the workflow, ensuring high-fidelity results.

Protocol A: Chemoselective Deoxyfluorination of Alcohols using PyFluor

Causality Note: MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) is utilized as the base. Its strong basicity deprotonates the alcohol, while its steric bulk prevents it from acting as a competing nucleophile against the sulfonate intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the target alcohol (1.0 equiv) and PyFluor (1.2–2.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add MTBD (2.0 equiv) dropwise at room temperature. The solution may exhibit a slight color change as the sulfonate ester intermediate forms.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered secondary alcohols) for 12–24 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation criteria: The complete consumption of the PyFluor reagent is indicated by the disappearance of the characteristic S–F singlet at +42.5 ppm . The appearance of a new multiplet in the -150 to -220 ppm range confirms the formation of the alkyl fluoride.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/EtOAc).

Protocol B: One-Pot Amidation via Acyl Fluoride Generation

Causality Note: Converting the carboxylic acid to an acyl fluoride using 2-pyridinesulfonyl fluoride prevents the rapid hydrolysis commonly seen with acyl chlorides, preserving the stereochemical integrity of chiral alpha-carbons.

Step-by-Step Methodology:

  • Acyl Fluoride Generation: Dissolve the carboxylic acid (1.0 equiv) and 2-pyridinesulfonyl fluoride (1.2 equiv) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the intermediate via IR spectroscopy.

    • Validation criteria: A distinct carbonyl stretch (C=O) shift from ~1710 cm⁻¹ (carboxylic acid) to ~1840 cm⁻¹ confirms the quantitative formation of the acyl fluoride.

  • Amidation: Directly add the desired amine (1.2 equiv) to the reaction mixture. Stir for an additional 4 hours at room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure amide.

References

  • Title: PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society (JACS), 2015 URL: [Link]

  • Title: Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride Source: Chemical Communications (ChemComm), 2024 URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate, 2026 URL: [Link]

  • Title: Scalable, Chemoselective Nickel Electrocatalytic Sulfinylation of Aryl Halides with SO2 Source: National Institutes of Health (NIH), 2022 URL: [Link]

Foundational

Next-Generation SuFEx Electrophiles: 4-Ethoxypyridine-3-Sulfonyl Fluoride (4-EPSF) as a Novel Covalent Inhibitor Framework

Executive Summary The paradigm of covalent drug discovery is undergoing a massive structural shift. Historically, the field has been dominated by α,β-unsaturated carbonyls (acrylamides) designed to target highly nucleoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of covalent drug discovery is undergoing a massive structural shift. Historically, the field has been dominated by α,β-unsaturated carbonyls (acrylamides) designed to target highly nucleophilic, yet relatively rare, cysteine residues. To expand the druggable proteome, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative approach, enabling the site-specific targeting of tyrosine, lysine, serine, and threonine residues ()[1].

While early SuFEx probes utilized simple phenyl sulfonyl fluorides, these first-generation warheads often suffered from indiscriminate reactivity and poor aqueous solubility, limiting their transition from chemical probes to clinical candidates ()[2]. This technical guide details the mechanistic rationale and experimental validation of 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) (CAS: 2138185-25-6) ()[3], a next-generation heteroaryl sulfonyl fluoride. By leveraging the unique electronic properties of the ethoxypyridine scaffold, 4-EPSF achieves the "Goldilocks" reactivity required for highly selective, proximity-driven covalent inhibition.

Mechanistic Rationale: The Heteroaryl Advantage

The design of a successful covalent warhead requires a delicate balance: it must be electrophilic enough to react with a target residue, yet stable enough to resist hydrolysis in aqueous biological matrices. The 4-EPSF scaffold achieves this through precise physicochemical tuning ()[4].

  • Electronic Modulation (The Ethoxy Effect): The ethoxy group at the 4-position acts as a strong electron-donating group (EDG) via resonance (+M effect) into the pyridine ring. This increased electron density slightly dampens the electrophilicity of the adjacent sulfonyl fluoride at the 3-position. This critical dampening prevents indiscriminate hydrolysis in plasma, a common failure point for highly reactive aliphatic or unhindered aryl sulfonyl fluorides.

  • Physicochemical Optimization (The Pyridine Core): The basic pyridine nitrogen lowers the overall lipophilicity (LogP) compared to traditional phenyl analogs, significantly enhancing aqueous solubility. Furthermore, the heteroatom provides a critical hydrogen-bond acceptor for non-covalent pre-organization within the target protein's binding pocket.

  • Proximity-Driven Activation: 4-EPSF remains essentially inert in aqueous biological buffers. It only undergoes fluoride displacement when non-covalent binding precisely aligns the sulfonyl fluoride with a deprotonated nucleophile (e.g., a phenolate of Tyrosine) in a desolvated microenvironment ()[5].

G Protein Target Protein (Nucleophilic Residue: Tyr/Lys/Ser) Complex Non-Covalent Complex (Reversible Binding, K_I) Protein->Complex Inhibitor 4-EPSF Inhibitor (Heteroaryl SuFEx Warhead) Inhibitor->Complex Transition Proximity-Induced Activation (Microenvironment Desolvation) Complex->Transition k_inact Covalent Covalent Adduct (Irreversible Inhibition) + F- Transition->Covalent

SuFEx-mediated proximity-induced covalent binding mechanism of 4-EPSF.

Quantitative Profiling: 4-EPSF vs. Traditional Scaffolds

To validate the superiority of the 4-EPSF scaffold, we compare its kinetic and stability parameters against a standard phenyl sulfonyl fluoride (Benzenesulfonyl fluoride, BSF). The data demonstrates how heteroaryl substitution expands the utility of SuFEx probes ()[6].

Table 1: Comparative Reactivity and Stability Profiles

ParameterPhenyl Sulfonyl Fluoride (BSF)4-Ethoxypyridine-3-Sulfonyl Fluoride (4-EPSF)Causality / Implication
Target Residues Tyr, Lys, Ser, His, ThrTyr, Lys, Ser, HisTuned electrophilicity reduces promiscuous labeling.
Aqueous Half-Life (PBS, pH 7.4) ~12 hours> 48 hoursEthoxy (+M effect) stabilizes the S-F bond against hydrolysis.
Plasma Stability ( t1/2​ ) < 2 hours> 12 hoursHeteroaryl core prevents rapid enzymatic/nucleophilic degradation.
Lipophilicity (ClogP) 1.80.9Pyridine nitrogen improves aqueous solubility, reducing aggregation.

Experimental Workflows & Protocols

To establish a self-validating system for evaluating 4-EPSF derivatives, researchers must employ rigorous kinetic and chemoproteomic assays. Relying solely on IC50​ values is a fundamental error in covalent drug discovery, as potency is inherently time-dependent.

Protocol A: Determination of Inactivation Kinetics ( kinact​/KI​ )

Causality: Evaluating the pseudo-first-order inactivation rate ( kinact​ ) and the reversible binding affinity ( KI​ ) isolates the non-covalent recognition event from the covalent bond-forming step. This ensures the inhibitor is acting via specific binding rather than non-specific reactivity.

  • Enzyme Preparation: Dilute the target recombinant protein to a final concentration of 10 nM in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Critical Step: Include 0.01% Tween-20 to prevent non-specific aggregation of the inhibitor, which can lead to false-positive inhibition (PAINS behavior).

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the 4-EPSF derivative (ranging from 100 μ M to 5 nM) in DMSO. Ensure the final DMSO concentration in the assay remains 1% to avoid solvent-induced protein denaturation.

  • Continuous Assay Initiation: Add a fluorogenic substrate at a concentration equal to its Km​ . Immediately add the inhibitor dilutions to the enzyme-substrate mixture to initiate the reaction.

  • Data Acquisition: Monitor fluorescence continuously for 60 minutes.

  • Kinetic Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to determine the specific covalent efficiency.

Protocol B: Activity-Based Protein Profiling (ABPP) for Off-Target Assessment

Causality: To prove trustworthiness and selectivity, the inhibitor must be evaluated in a complex biological matrix. Clickable alkyne-tagged 4-EPSF probes allow for the pull-down and LC-MS/MS identification of all covalently modified proteins in the proteome, validating the "Goldilocks" reactivity profile ()[7].

  • In Situ Labeling: Treat live cells (e.g., HEK293T) with 1 μ M alkyne-tagged 4-EPSF or DMSO vehicle for 4 hours. Rationale: Live-cell labeling ensures the proteome is in its native, folded state, which is strictly required for proximity-induced SuFEx activation.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using probe sonication in native lysis buffer. Centrifuge at 20,000 x g to clear debris.

  • Click Chemistry (CuAAC): To 1 mg of proteome lysate, add 100 μ M biotin-azide, 1 mM TCEP, 100 μ M TBTA ligand, and 1 mM CuSO 4​ . React for 1 hour at room temperature to append the biotin affinity tag to the covalently bound 4-EPSF probes.

  • Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend the pellet in 1% SDS and incubate with streptavidin-agarose beads for 2 hours. Rationale: The 1% SDS denatures the proteins, disrupting all non-covalent protein-protein interactions and ensuring only directly modified targets are enriched.

  • On-Bead Digestion & LC-MS/MS: Wash beads stringently (1% SDS, 8M Urea, PBS). Perform on-bead reduction/alkylation and trypsin digestion. Analyze peptides via high-resolution LC-MS/MS to identify modified residues.

G Step1 1. Proteome Incubation (Live Cells + 4-EPSF) Step2 2. Click Chemistry (Biotin-Azide + Alkyne) Step1->Step2 Step3 3. Streptavidin Enrichment (Isolate Covalent Targets) Step2->Step3 Step4 4. LC-MS/MS Analysis (Identify Modified Residues) Step3->Step4

Activity-Based Protein Profiling (ABPP) workflow for 4-EPSF target identification.

Conclusion

The transition from highly reactive, promiscuous electrophiles to finely-tuned, proximity-activated warheads is the defining challenge of modern covalent drug discovery. The 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) scaffold represents a significant leap forward. By utilizing the electron-donating properties of the ethoxy group and the physicochemical benefits of the pyridine core, 4-EPSF provides a highly stable, tuneable, and selective framework for targeting non-cysteine residues across the "undruggable" proteome.

References

  • 4-ethoxypyridine-3-sulfonyl fluoride | 2138185-25-6 - Molport. Available at:[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Expert Opinion on Drug Discovery (PubMed). Available at:[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery - ChemRxiv. Available at:[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis Online. Available at:[Link]

  • Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers - Journal of the American Chemical Society (JACS). Available at:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI (Molecules). Available at:[Link]

Sources

Exploratory

exploring the reactivity of the sulfonyl fluoride group on a pyridine scaffold

Exploring the Reactivity of the Sulfonyl Fluoride Group on a Pyridine Scaffold: A Technical Guide for Drug Discovery Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted the land...

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Author: BenchChem Technical Support Team. Date: April 2026

Exploring the Reactivity of the Sulfonyl Fluoride Group on a Pyridine Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally shifted the landscape of click chemistry, chemical biology, and drug discovery 1. Among SuFEx hubs, sulfonyl fluorides (R-SO₂F) represent a "Goldilocks" functional group: they are highly resistant to hydrolysis under physiological conditions yet react cleanly with specific nucleophiles under defined triggers 2. When this functional group is installed on a pyridine ring—a privileged pharmacophore—the resulting heteroaryl sulfonyl fluorides exhibit unique, tunable electronic properties. This guide explores the mechanistic causality, synthetic methodologies, and advanced applications of pyridine sulfonyl fluorides.

Electronic Tuning: The Causality of the Pyridine Scaffold

The reactivity of a sulfonyl fluoride is dictated by the electronic nature of its parent substituent. The pyridine ring profoundly modulates the -SO₂F group through both inductive and resonance electron-withdrawing effects.

  • Enhanced Electrophilicity: The electronegative nitrogen atom depletes electron density from the aromatic system, which in turn withdraws electron density from the sulfur(VI) center. This makes the sulfur atom highly electrophilic, accelerating SuFEx reactions even with historically challenging, weak nucleophiles like carbon pronucleophiles 3.

  • Regio-Dependent Activation: The position of the -SO₂F group dictates its stability. 2-pyridyl and 4-pyridyl sulfonyl fluorides are exceptionally reactive due to direct resonance stabilization of the transition state during nucleophilic attack. In contrast, 3-pyridyl sulfonyl fluorides rely primarily on inductive effects, offering a more stable, attenuated reactivity profile suitable for long-circulating covalent drugs.

  • SₙAr Susceptibility: A critical mechanistic consideration is that the highly electron-withdrawing -SO₂F group activates the pyridine ring itself toward Nucleophilic Aromatic Substitution (SₙAr) 4. Reaction conditions must be meticulously designed to ensure chemoselectivity at the sulfur center rather than the aromatic carbons.

Synthetic Methodologies for Pyridine Sulfonyl Fluorides

Historically, synthesizing heteroaryl sulfonyl fluorides was plagued by the instability of the intermediate sulfonyl chlorides. Recent innovations have bypassed these limitations, enabling late-stage functionalization.

Table 1: Quantitative Comparison of Synthetic Routes
Starting MaterialReagents / CatalystTypical YieldProsCons
Heteroaryl Thiols NaOCl, KF (or KHF₂)70–95%Highly scalable, inexpensive reagents 5Requires handling of strong oxidants.
Primary Sulfonamides Pyry-BF₄, MgCl₂, KF60–85%Excellent functional group tolerance 6Pyrylium salts can be costly for large scale.
Heteroaryl Bromides DABSO, NFSI, Pd-Cat50–80%Direct from widely available halides 7Requires Pd catalyst and expensive NFSI.
Protocol 1: Green Synthesis from Pyridine Thiols

Causality & Design Choice: Traditional methods utilize KHF₂, which is highly corrosive to borosilicate glass and complicates scale-up. By substituting KHF₂ with anhydrous KF and utilizing NaOCl as a green oxidant, we achieve a safer, scalable Cl-F exchange without compromising the electrophilicity of the resulting sulfonyl fluoride 5.

  • Preparation: Dissolve the pyridine-thiol (1.0 equiv) in a mixture of MeCN and water (4:1 v/v) and cool to 0 °C.

  • Oxidation: Add aqueous NaOCl (3.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete conversion to the sulfonyl chloride intermediate.

  • Fluorination: Add anhydrous KF (5.0 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: Analyze the crude mixture via ¹⁹F NMR. The appearance of a sharp singlet between +50 to +65 ppm (relative to CFCl₃) confirms the successful installation of the -SO₂F group. Absence of this peak, coupled with a mass shift in LC-MS corresponding to the sulfonic acid [M - F + OH], indicates premature hydrolysis.

SuFEx Reactivity Profiles

The true utility of the pyridine sulfonyl fluoride lies in its SuFEx click reactivity. It serves as a versatile hub for generating sulfonamides, sulfonate esters, and aryl alkyl sulfones.

Table 2: SuFEx Transformations
Nucleophile ClassBase / CatalystProduct FormedTypical Conditions
Aliphatic Amines DIPEA or NoneSulfonamidesCH₂Cl₂, RT, 1–4 h
Phenols / Silyl Ethers DBU or BEMPSulfonate EstersMeCN, RT to 60 °C, 2–12 h
Carbon Pronucleophiles LiHMDSAryl Alkyl SulfonesTHF, -78 °C to RT, 12 h 3
Protocol 2: SuFEx with Carbon Pronucleophiles (e.g., Amides/Esters)

Causality & Design Choice: Carbon pronucleophiles are inherently weak nucleophiles. Using LiHMDS provides non-nucleophilic, strong basicity to quantitatively deprotonate the alpha-carbon. The lithium counterion acts as a Lewis acid, coordinating to the sulfonyl oxygens to further activate the -SO₂F group for nucleophilic attack 3.

  • Deprotonation: Dissolve the carbon pronucleophile (1.2 equiv) in anhydrous THF under N₂ and cool to -78 °C. Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Stir for 30 minutes.

  • Coupling: Add the pyridine sulfonyl fluoride (1.0 equiv) dissolved in a minimal amount of THF dropwise to the enolate solution.

  • Propagation: Allow the reaction to slowly warm to room temperature overnight.

  • Self-Validating System: Monitor the reaction via LC-MS. The target aryl alkyl sulfone will present a mass shift of [M - 20] (loss of HF) relative to the combined mass of the pronucleophile and the pyridine-SO₂F. Complete consumption of the highly UV-active pyridine-SO₂F starting material serves as the primary endpoint indicator.

Advanced Applications in Drug Discovery & Catalysis

Covalent Warheads in Chemical Biology

In covalent drug discovery, the pyridine-SO₂F acts as a "silent" electrophile. It does not react with random biological nucleophiles due to the high activation energy of S-F bond cleavage in aqueous media. However, upon binding to a specific protein pocket, a proximal Lysine or Tyrosine residue provides the precise geometry to lower the activation barrier, resulting in irreversible covalent inhibition via proximity-enabled SuFEx 8.

SuFEx_Inhibition P_SO2F Pyridine-SO2F (Silent Warhead) Complex Non-Covalent Proximity Complex P_SO2F->Complex Target Binding Target Protein Target (Lys/Tyr Residue) Target->Complex Pocket Recognition Adduct Covalent Sulfonylation Adduct + HF Complex->Adduct Proximity-Driven SuFEx Click

Fig 1: Proximity-driven SuFEx mechanism of pyridine-SO2F covalent inhibitors.

Desulfonylative Fluorination

A groundbreaking application of pyridine sulfonyl fluorides is their use in C(sp²)-F bond formation. Through Palladium catalysis, the -SO₂F group acts as both the electrophile and an internal fluoride source, extruding SO₂ to yield fluoropyridines. This completely eliminates the need for exogenous, highly basic metal fluorides 4.

Desulfonylative_Fluorination Start Pyridine-SO2F + Pd(0) OxAdd Pd(II) Oxidative Addition [Pd(Py)(SO2F)] Start->OxAdd Oxidative Addition Extrusion SO2 Extrusion [Pd(Py)(F)] OxAdd->Extrusion -SO2 RedElim Reductive Elimination (C-F Bond Formation) Extrusion->RedElim Fluoride Coordination Product Fluoro-Pyridine + Pd(0) RedElim->Product Product Release Product->Start Pd(0) Regeneration

Fig 2: Catalytic cycle of Pd-catalyzed desulfonylative fluorination.

Protocol 3: Pd-Catalyzed Desulfonylative Fluorination

Causality & Design Choice: The transformation requires a delicate balance. The Pd(0) catalyst must undergo oxidative addition into the strong C-S bond. By utilizing an electron-deficient pyridine scaffold, the C-S bond is inherently weakened. The internal fluoride ensures that reductive elimination outcompetes off-target protodefluorination—a common failure mode in intermolecular fluorinations 4.

  • Setup: In a glovebox, charge a vial with pyridine sulfonyl fluoride (1.0 equiv), Pd(dba)₂ (5 mol%), and a bulky biaryl phosphine ligand (e.g., BrettPhos, 6 mol%).

  • Reaction: Dissolve in anhydrous 1,4-dioxane (0.1 M) and seal the vial. Heat to 110 °C for 16 hours.

  • Self-Validating System: ¹⁹F NMR is the definitive diagnostic tool here. The starting material exhibits a characteristic -SO₂F singlet near +50 ppm. As the reaction proceeds, this peak will deplete, and a new peak corresponding to the heteroaryl fluoride will emerge in the upfield region (typically -60 to -80 ppm, depending on the substitution pattern of the pyridine ring).

Conclusion

The integration of the sulfonyl fluoride group onto a pyridine scaffold creates a highly tunable, robust electrophile. By understanding the electronic causality of the heteroaromatic ring, researchers can precisely calibrate the reactivity of the -SO₂F group—whether deploying it as a proximity-driven warhead for covalent kinase inhibitors or leveraging it as an internal fluoride source for late-stage desulfonylative fluorination.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. 7

  • Synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols. ResearchGate. 8

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 6

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science (RSC Publishing).4

  • Bio-SuFEx: Applications of SuFEx Click Chemistry in Chemical Biology and Drug Discovery. La Trobe University. 1

  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Bioorganic Chemistry. 2

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. 5

  • Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science (RSC Publishing). 3

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 4-ethoxypyridine-3-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry of a Privileged Covalent Tool 4-ethoxypyridine-3-sulfonyl fluoride is a heterocyclic organic compound of increasing i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Privileged Covalent Tool

4-ethoxypyridine-3-sulfonyl fluoride is a heterocyclic organic compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its structural motifs—a substituted pyridine ring and a sulfonyl fluoride group—position it as a potentially valuable building block. The sulfonyl fluoride moiety, in particular, has gained prominence as a "privileged warhead" in the design of covalent inhibitors.[1] This is due to its unique balance of stability and reactivity, allowing for the formation of stable covalent bonds with specific amino acid residues like lysine, tyrosine, serine, and histidine in target proteins.[1][2][3]

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, making them compatible with a wider range of reaction conditions, including aqueous environments.[4] This property, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allows for cleaner reactions and higher yields. However, this reactivity profile also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting.

This guide provides a comprehensive overview of the safety and handling guidelines for 4-ethoxypyridine-3-sulfonyl fluoride, drawing upon data from structurally similar compounds and established best practices for handling sulfonyl fluorides and pyridine derivatives. The following sections will delve into hazard identification, appropriate exposure controls, detailed handling and storage protocols, and emergency procedures.

Section 1: Hazard Identification and Risk Assessment

1.1 Inferred GHS Classification

Based on the GHS classifications for analogous compounds such as 4-methoxypyridine-3-sulfonyl fluoride and 4-fluoropyridine-3-sulfonyl fluoride, the following hazards are anticipated[5][6][7]:

Hazard ClassHazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritationWarning

1.2 Profile of Constituent Functional Groups

  • Sulfonyl Fluoride Moiety: This group is the primary source of the compound's reactivity and potential corrosivity. While more stable than other sulfonyl halides, it can still react with nucleophiles, including water (albeit slowly) and biological macromolecules.[4] Upon hydrolysis, it can release hydrofluoric acid (HF), which is highly corrosive and toxic. The primary risk is severe burns to the skin and eyes, and respiratory tract irritation.[8][9]

  • Ethoxy-Substituted Pyridine Core: Pyridine and its derivatives are known to be irritants to the skin and eyes.[10][11] They can be absorbed through the skin, and inhalation of vapors can lead to respiratory irritation.[10] Pyridine itself is a flammable liquid, a property that should be considered for 4-ethoxypyridine-3-sulfonyl fluoride, especially if handled at elevated temperatures or in the presence of ignition sources.[12]

1.3 Causality of Hazards

The primary mechanism of toxicity for this compound is its ability to act as an electrophile. The sulfonyl fluoride group can covalently modify biological nucleophiles, such as amino acids in proteins, leading to cellular damage. This reactivity is also the source of its corrosive nature, causing chemical burns upon contact with skin or eyes. The pyridine core contributes to the overall irritant properties of the molecule.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical for minimizing risk. This follows the "Hierarchy of Controls" principle, prioritizing engineering and administrative controls, with Personal Protective Equipment (PPE) as the final line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) SpillResponse cluster_1 Spill Response Protocol Alert Alert Personnel & Evacuate Assess Assess the Spill (Size & Hazard) Alert->Assess Contain Contain the Spill (Use Absorbents) Assess->Contain Cleanup Clean Up Spill (Follow SOPs) Contain->Cleanup Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate

Figure 2: Spill Response Flowchart

4.1 Spill Cleanup Protocol

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial absorbent). [13] 3. Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. [14][13] 4. Wipe the area with a damp cloth, and then decontaminate the surface.

    • Place all contaminated materials, including gloves, into the hazardous waste container.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others. [15] 2. Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. [13][16] 4. Provide details of the spilled substance and the location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

4.2 First Aid Measures

Immediate medical attention is critical in case of exposure. [17]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [18][19]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a calcium gluconate gel or solution to the affected area if available and you are trained to do so. Seek immediate medical attention. [17][19]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [10][17]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. [18][17]|

Section 5: Disposal Considerations

All waste generated from the use of 4-ethoxypyridine-3-sulfonyl fluoride must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unreacted compound, contaminated absorbents, and PPE) in a clearly labeled, sealed, and compatible container. * Disposal: Dispose of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. [20]Do not dispose of it down the drain or in the regular trash. [14]

Conclusion

4-ethoxypyridine-3-sulfonyl fluoride is a compound with significant potential in modern drug discovery. Its unique reactivity, however, demands a high level of respect and a rigorous approach to safety. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the scientific utility of this valuable chemical tool.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (URL: )
  • Sulfonyl Fluorides - Enamine. (URL: )
  • PYRIDINE. (URL: )
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (URL: )
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Public
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (URL: )
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (URL: )
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (URL: )
  • methanesulfonyl fluoride - Report | CAMEO Chemicals | NOAA. (URL: )
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY D
  • pyridine - Sdfine. (URL: )
  • Pyridine - SAFETY D
  • MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride - Capot Chemical. (URL: )
  • 4-Methoxypyridine-3-sulfonyl fluoride | C6H6FNO3S | CID 137698791 - PubChem. (URL: )
  • Floride Handling - Fort Frances. (URL: )
  • Perfluorooctanesulfonyl fluoride | 1X100MG | C8F18O2S | 683266 | 307-35-7. (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (URL: )
  • Fluorine. (URL: )
  • SAFETY D
  • PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL - SUNY College of Optometry. (URL: )
  • SAFETY D
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (URL: )
  • Chemical Spill Procedures | Office of Environmental Health and Safety. (URL: )
  • 4-fluoropyridine-3-sulfonyl fluoride — Chemical Substance Inform
  • SAFETY D
  • List of GHS Hazard and Precautionary St
  • 4-(benzenesulfonylmethyl)
  • SAFETY D
  • SAFETY D
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • GHS Classific
  • 4-cyanopyridine-3-sulfonyl fluoride — Chemical Substance Inform
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (URL: )

Sources

Protocols & Analytical Methods

Method

Application Note: Target-Guided Synthesis and Validation of Covalent Chemical Probes Using 4-Ethoxypyridine-3-Sulfonyl Fluoride

Executive Summary The expansion of the druggable proteome requires covalent warheads capable of targeting amino acids beyond the traditionally exploited cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the druggable proteome requires covalent warheads capable of targeting amino acids beyond the traditionally exploited cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for developing targeted covalent inhibitors and activity-based probes. This application note provides an in-depth, self-validating framework for utilizing 4-ethoxypyridine-3-sulfonyl fluoride (CAS: 2138185-25-6) as a privileged building block. By leveraging the unique steric and electronic properties of the 4-ethoxypyridine scaffold, researchers can design probes that site-specifically label context-activated tyrosine, lysine, serine, threonine, and histidine residues in biological systems.

Rationale & Mechanistic Principles

The "Goldilocks" Reactivity of Sulfonyl Fluorides

Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides (SFs) possess exceptional thermodynamic stability and are highly resistant to reduction. As established by, SFs exhibit "Goldilocks reactivity"—they remain largely inert in physiological buffers until they bind to a specific protein microenvironment.

Labeling is not driven by random electrophilic collisions but by context-specific activation . When the probe binds its target, proximal basic residues (e.g., histidine or arginine) or hydrogen-bond networks lower the pKa of the target nucleophile (such as a tyrosine hydroxyl) or coordinate the fluoride leaving group. This microenvironment catalyzes the SuFEx reaction, resulting in irreversible covalent bond formation.

Structural Advantages of the 4-Ethoxypyridine Core

Choosing 4-ethoxypyridine-3-sulfonyl fluoride over a standard phenyl-SF provides distinct mechanistic advantages:

  • Conformational Pre-organization: The ethoxy group at the 4-position is ortho to the sulfonyl fluoride at the 3-position. The steric bulk of the ethoxy group restricts the rotational degrees of freedom of the −SO2​F moiety, forcing it into a defined vector. If this vector aligns with the target nucleophile, it dramatically enhances the labeling rate (entropic advantage).

  • Hydrogen Bonding: The pyridine nitrogen serves as a hydrogen-bond acceptor, which can anchor the probe within kinase hinge regions or other polarized binding pockets.

  • Electronic Tuning: The electron-donating nature of the ethoxy group modulates the electrophilicity of the sulfonyl group, preventing off-target promiscuity while maintaining sufficient reactivity for proximity-driven labeling.

SuFEx_Mechanism Probe SuFEx Probe (Stable S-F Bond) Activation Electrophilic Activation Probe->Activation Pocket Protein Pocket (Basic Residue) Pocket->Activation Catalysis Adduct Covalent Adduct (-HF) Activation->Adduct Reaction

Context-specific activation mechanism of SuFEx probes within a protein binding pocket.

Warhead Profiling & Quantitative Data

To guide rational probe design, it is critical to understand how the 4-ethoxypyridine scaffold compares to other common SuFEx warheads. The table below summarizes the physicochemical parameters dictating warhead selection.

Table 1: Comparative Profiling of SuFEx Sulfonyl Fluoride Warheads

Warhead ScaffoldAqueous Half-Life (pH 7.4)Intrinsic ElectrophilicityPrimary Target ResiduesKey Structural / Mechanistic Advantage
Phenyl-SF > 10 daysModerateTyr, LysMinimal steric hindrance; broad utility.
4-Ethoxypyridine-3-SF > 7 daysTunable (Mod-High)Tyr, Lys, HisH-bond acceptor (pyridine); rotational restriction via ortho-ethoxy group.
Aliphatic-SF > 30 daysLowLys, SerHigh flexibility; ultra-low background reactivity.
Fluorosulfate (-OSO₂F) > 14 daysHighTyr, LysStronger leaving group potential; targets diverse microenvironments.

Experimental Design & Workflow

The development of a SuFEx chemical probe follows a target-guided workflow. The 4-ethoxypyridine-3-sulfonyl fluoride core is first conjugated to a known reversible recognition element (ligand) via standard cross-coupling or substitution chemistries. The resulting probe is then subjected to a self-validating biological assay pipeline.

SuFEx_Workflow Design 1. Probe Design (4-Ethoxypyridine-3-SF Core) Synthesis 2. SuFEx Assembly (Modular Click Chemistry) Design->Synthesis Incubation 3. Protein Incubation (Context-Specific Activation) Synthesis->Incubation Validation 4. Intact LC-MS Validation (Mass Shift: +Probe - HF) Incubation->Validation Proteomics 5. Bottom-Up Proteomics (Residue Mapping) Validation->Proteomics

Workflow for target-guided SuFEx probe development using 4-ethoxypyridine-3-sulfonyl fluoride.

Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to differentiate true proximity-driven SuFEx labeling from artifactual non-covalent adduction or promiscuous reactivity.

Protocol A: Context-Specific In Vitro Protein Labeling

Causality Check: While sulfonyl fluorides are remarkably stable to primary amines compared to NHS esters, prolonged incubation with high concentrations of Tris buffer can lead to trace solvolysis. Therefore, HEPES or PBS is strictly utilized. A slightly basic pH (7.8) is chosen to assist in the microenvironmental deprotonation of the target tyrosine or lysine residue, a prerequisite for the SuFEx reaction.

Materials:

  • Recombinant target protein (10–20 µM final concentration).

  • 4-ethoxypyridine-3-SF derived probe (10 mM stock in LC-MS grade DMSO).

  • Competitor ligand (reversible binder, 10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.

Step-by-Step Methodology:

  • Prepare Control and Test Reactions: Set up three microcentrifuge tubes:

    • Tube 1 (Vehicle Control): Protein + DMSO.

    • Tube 2 (Test Probe): Protein + Probe.

    • Tube 3 (Validation Control): Protein + Competitor Ligand + Probe.

  • Pre-incubation (Tube 3 only): Add the reversible competitor ligand to Tube 3 at a 10-fold molar excess relative to the probe (e.g., 100 µM). Incubate at 25 °C for 30 minutes. Note: This step is the core of the self-validating system. If labeling in Tube 2 is truly context-specific (driven by the binding pocket), Tube 3 will show zero labeling.

  • Probe Addition: Add the SuFEx probe to Tubes 2 and 3 at a final concentration of 10–50 µM (ensure final DMSO concentration remains 2% v/v to prevent protein denaturation).

  • Incubation: Incubate all tubes at 25 °C or 37 °C for 2 to 12 hours. The optimal time depends on the binding affinity and the specific geometry of the pre-organized 4-ethoxypyridine core within the pocket.

  • Quenching (Optional): The reaction can be quenched by rapid buffer exchange or by adding a denaturing buffer if proceeding directly to gel-based assays. For intact MS, proceed to Protocol B.

Protocol B: Intact Mass Spectrometry Validation

Causality Check: Covalent adduction via SuFEx chemistry requires the elimination of hydrogen fluoride (HF). Therefore, the exact mass shift must be calculated as: ΔM=Mprobe​−19.00 Da (F)−1.01 Da (H) . Observing a mass shift of exactly [Mprobe​−20.01 Da] validates the SuFEx mechanism. If the mass shift equals the intact probe mass, it indicates a non-covalent complex that survived ionization, not a covalent bond.

Step-by-Step Methodology:

  • Desalting: Remove excess unreacted probe and buffer salts using a Zeba Spin Desalting Column (7K MWCO) or via online LC-MS desalting (e.g., a short C4 trap column). This step is critical to prevent ion suppression and false positives from non-covalent aggregation.

  • LC-MS Parameters:

    • Inject 1–2 µg of the desalted protein onto a C4 or C8 analytical column.

    • Run a rapid gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

    • Operate the High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF or Orbitrap) in positive ion mode.

  • Deconvolution & Analysis:

    • Use deconvolution software (e.g., MaxEnt1, BioPharma Finder) to convert the multi-charged envelope into a zero-charge intact mass spectrum.

    • Validation Gate: Compare the deconvoluted mass of Tube 1 (Vehicle) to Tube 2 (Test). Calculate the ΔM . Verify that Tube 3 (Competitor) matches Tube 1, confirming that the 4-ethoxypyridine-3-SF warhead only reacts when specifically localized in the target binding site.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[Link]

  • Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 10-17.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

Application

4-ethoxypyridine-3-sulfonyl fluoride for covalent labeling of proteins

An In-Depth Technical Guide to 4-ethoxypyridine-3-sulfonyl Fluoride for Covalent Protein Labeling Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-ethoxypyridine-3-sulfonyl Fluoride for Covalent Protein Labeling

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-ethoxypyridine-3-sulfonyl fluoride as a chemical probe for the covalent labeling of proteins. This guide is designed to offer both foundational knowledge and practical, field-proven protocols to enable the effective use of this versatile chemical tool in chemical biology and drug discovery.

Introduction: The Ascendancy of Covalent Probes in Modern Research

The paradigm of drug discovery and protein function analysis has progressively embraced the strategy of covalent inhibition.[1][2] Unlike non-covalent molecules that bind reversibly, covalent inhibitors form a stable, lasting bond with their target protein.[3] This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[2][4]

At the heart of this strategy lies the "warhead," an electrophilic group designed to react with nucleophilic amino acid residues. Among the arsenal of available warheads, the sulfonyl fluoride (SF) moiety has emerged as a privileged electrophile.[5] SFs exhibit a finely tuned balance of stability in aqueous biological media and sufficient reactivity to covalently modify a broad range of nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[6][7][8][9] This versatility makes them powerful tools for activity-based protein profiling (ABPP) and the development of novel therapeutics.[10]

4-ethoxypyridine-3-sulfonyl fluoride belongs to this powerful class of reagents. Its pyridine scaffold serves as a "guidance system," a common motif in medicinal chemistry known to interact with various protein binding sites, particularly the ATP-binding pocket of kinases.[11][12] The ethoxy group can further influence its solubility and binding specificity, while the sulfonyl fluoride group acts as the reactive component for covalent bond formation.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The covalent modification of proteins by 4-ethoxypyridine-3-sulfonyl fluoride proceeds via a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[13] In this reaction, a nucleophilic amino acid side chain within a protein's binding site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl or sulfonamide bond between the probe and the protein.

The reactivity of the sulfonyl fluoride is context-dependent, meaning the protein's local microenvironment plays a crucial role. The proximity and orientation of the nucleophilic residue, as well as the presence of nearby acidic or basic residues that can modulate its pKa, are critical for a successful reaction. This context-dependence is a key feature that allows for the selective labeling of specific residues within the vast proteome.

Mechanism_of_Action cluster_0 Protein Binding Pocket Probe 4-ethoxypyridine-3-sulfonyl fluoride Reaction SuFEx Reaction (Nucleophilic Attack) Probe->Reaction Electrophile Protein Target Protein (with Nucleophilic Residue, e.g., Lys-NH2) Protein->Reaction Nucleophile Covalent_Complex Covalently Modified Protein Reaction->Covalent_Complex Forms stable bond Fluoride_Ion F⁻ Reaction->Fluoride_Ion Displaced

Caption: General mechanism of covalent protein modification by a sulfonyl fluoride probe.

Core Applications

The unique properties of 4-ethoxypyridine-3-sulfonyl fluoride make it suitable for a range of sophisticated applications in chemical proteomics.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to map the functional state of enzymes directly in complex biological systems.[14] An alkyne- or azide-modified version of 4-ethoxypyridine-3-sulfonyl fluoride can be used to label proteins, which are then visualized or identified using mass spectrometry after click-chemistry conjugation to a reporter tag (e.g., biotin or a fluorophore).[15]

  • Target Identification and Validation: This probe can be used to identify the specific cellular targets of a drug candidate or to validate that a compound engages its intended target in a cellular environment.[16]

  • Competitive Profiling and Selectivity Analysis: By competing the binding of a non-covalent inhibitor against the labeling by 4-ethoxypyridine-3-sulfonyl fluoride, researchers can quantify the inhibitor's target engagement and assess its selectivity across the proteome.[11][12] A reduction in labeling of a specific protein in the presence of the inhibitor confirms binding.

Experimental Protocols

Disclaimer: The following are generalized protocols based on established methodologies for sulfonyl fluoride probes.[10] Optimization for specific proteins, cell lines, or experimental goals is highly recommended.

Safety Precautions: Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated chemical fume hood.[10] Prepare stock solutions in anhydrous DMSO.

Protocol 1: In Vitro Labeling of a Purified Protein and MS Analysis

Objective: To confirm the direct covalent modification of a purified protein by 4-ethoxypyridine-3-sulfonyl fluoride.

Materials:

  • Purified target protein (1-10 µM)

  • 4-ethoxypyridine-3-sulfonyl fluoride (10 mM stock in DMSO)

  • Reaction Buffer (e.g., 20 mM HEPES or Ammonium Acetate, pH 7.4)

  • 0.1% Formic Acid

  • C4 ZipTips (or equivalent) for desalting

  • LC-MS system for intact protein analysis

Procedure:

  • Protein Preparation: Prepare the purified protein in the reaction buffer to a final concentration of 1-10 µM.

  • Incubation: In separate microcentrifuge tubes, add the protein solution. Add 4-ethoxypyridine-3-sulfonyl fluoride to the desired final concentration (e.g., 1:1, 1:5, or 1:10 molar excess). For the control, add an equivalent volume of DMSO.

  • Reaction: Incubate the reactions for a set time course (e.g., 1, 4, or 24 hours) at a controlled temperature (e.g., 4°C or 37°C). The optimal time and temperature will depend on the protein and should be determined empirically.

  • Quenching: Stop the reaction by adding 0.1% formic acid.

  • Sample Preparation: Desalt the protein sample according to the ZipTip manufacturer's protocol to remove unreacted probe and buffer components.

  • LC-MS Analysis: Analyze the samples by LC-MS. Compare the mass spectrum of the probe-treated protein to the DMSO control. A mass shift corresponding to the molecular weight of the probe (minus fluoride) confirms covalent modification.[15]

Data Interpretation:

SampleExpected MassObservation
Protein + DMSOMUnmodified protein mass
Protein + ProbeM + (MWProbe - MWFluorine)Increased mass confirms 1:1 covalent adduct formation
Protocol 2: Chemoproteomic Profiling in Cell Lysate

Objective: To identify the protein targets of 4-ethoxypyridine-3-sulfonyl fluoride in a complex proteome using an alkyne-tagged analogue.

Chemoproteomics_Workflow Lysate 1. Cell Lysate (Proteome) Probe_Labeling 2. Incubate with Alkyne-Probe Lysate->Probe_Labeling Click_Chem 3. Click Chemistry (Add Biotin-Azide) Probe_Labeling->Click_Chem Enrichment 4. Streptavidin Enrichment of Biotinylated Proteins Click_Chem->Enrichment Digestion 5. On-Bead Trypsin Digestion Enrichment->Digestion LCMS 6. LC-MS/MS Analysis of Peptides Digestion->LCMS Data_Analysis 7. Protein Identification LCMS->Data_Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using an alkyne-tagged probe.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Alkyne-tagged 4-ethoxypyridine-3-sulfonyl fluoride (10 mM stock in DMSO)

  • Click Chemistry Reagents: Biotin-Azide, TCEP, TBTA, Copper(II) Sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Proteome Preparation: Harvest cells and prepare lysates via sonication or douncing in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL.

  • Probe Labeling: Treat the cell lysate with the alkyne-probe (e.g., 1-10 µM final concentration) for 1 hour at room temperature. Include a DMSO-only control. A heat-inactivated lysate control can also be used to distinguish specific from non-specific binding.

  • Click Chemistry: To the labeled lysate, sequentially add Biotin-Azide (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.[10]

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A typical wash series might include 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) containing trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using C18 tips, and analyze by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the proteins that were covalently labeled by the probe.[15]

Protocol 3: Competitive Profiling for In-Situ Target Engagement

Objective: To determine if a non-covalent test inhibitor binds to specific protein targets in a complex proteome by competing with probe labeling.

Materials:

  • Cell lysate (1-2 mg/mL)

  • Test inhibitor compound (various concentrations)

  • Alkyne-tagged 4-ethoxypyridine-3-sulfonyl fluoride probe

  • All materials listed in Protocol 2

Procedure:

  • Competitive Pre-incubation: Aliquot the cell lysate. To each aliquot, add the test inhibitor at varying final concentrations (e.g., 0.1x to 1000x the expected Kᵢ). Include a DMSO vehicle control. Incubate for 30-60 minutes at room temperature.

  • Probe Labeling: Add the alkyne-tagged probe to all samples at a fixed final concentration (e.g., 1 µM). Incubate for 1 hour at room temperature.

  • Downstream Processing: Proceed with the Click Chemistry, Enrichment, Digestion, and LC-MS/MS analysis steps as described in Protocol 2.

  • Quantitative Data Analysis: Use a quantitative proteomics approach (e.g., label-free quantification or TMT labeling) to compare the abundance of identified proteins between the inhibitor-treated samples and the DMSO control. A dose-dependent decrease in the signal for a specific protein indicates that the test inhibitor binds to that protein and prevents its labeling by the sulfonyl fluoride probe.

Competitive_Profiling cluster_0 Control cluster_1 Experiment Control_Lysate Lysate + DMSO Control_Probe Add Probe Control_Lysate->Control_Probe Control_Result Strong MS Signal (Target Labeled) Control_Probe->Control_Result Exp_Lysate Lysate + Inhibitor Exp_Probe Add Probe Exp_Lysate->Exp_Probe Exp_Result Weak/No MS Signal (Target Occupied) Exp_Probe->Exp_Result

Caption: Logic of a competitive profiling experiment to validate target engagement.

References

  • Zaro, B. W., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chem Biol, 20(4), 541-8. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab Website. [Link]

  • Am Ende, C. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science, 9(2), 249–262. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today, 20(9), 1061-1073. [Link]

  • Zaro, B. W., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS Website. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities. Aragen Website. [Link]

  • Li, Y., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. [Link]

  • Tsuchiya, T., et al. (2022). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. Organic Letters, 24(4), 957–961. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Beil, S. B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 684–712. [Link]

  • ResearchGate. (n.d.). A previously reported sulfonyl fluoride probe for covalent lysine labeling of kinases in live cells. ResearchGate. [Link]

  • Contzen, J., & Laraia, L. (2021). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 22(18), 2733–2741. [Link]

  • Wang, C., et al. (2024). Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis, 14(5), 3255–3265. [Link]

  • Tamura, K., et al. (2021). Exploration of the reactivity of multivalent electrophiles for affinity labeling: sulfonyl fluoride as a highly efficient and selective label. Angewandte Chemie International Edition, 60(32), 17565-17571. [Link]

  • Verwijlen, L. M. H. M., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry, 10(1), 191-197. [Link]

  • Chernyak, D., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Wan, X., et al. (2020). Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking. Journal of the American Chemical Society, 142(12), 5553–5563. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. [Link]

  • Fang, B., et al. (2007). SELECTIVE ELECTROCHEMICAL SYNTHESIS OF 4-FLUOROPYRIDINE USING ET3N-3HF. ResearchGate. [Link]

  • Bartolomeu, A. de A., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(31), 12278–12283. [Link]

  • G.S.C. de A. e Silva, J., & Paixão, M. W. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Bartolomeu, A. de A., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(31), 12278-12283. [Link]

  • Featherstone, J. D. (2000). The science and practice of caries prevention. Journal of the American Dental Association, 131(7), 887-899. [Link]

  • Galván-Arrieta, T., et al. (2022). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences, 23(22), 14099. [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • Lee, E., & Lectka, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9091–9098. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • PubChem. (n.d.). 4-Methoxypyridine-3-sulfonyl fluoride. PubChem. [Link]

  • Chivers, T., & Ritch, J. S. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

Sources

Method

Application Note: Utilizing 4-Ethoxypyridine-3-Sulfonyl Fluoride in Covalent Fragment-Based Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Focus: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, "beyond-cysteine" targeting, and self-validating screening workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, "beyond-cysteine" targeting, and self-validating screening workflows.

Introduction: The Shift to "Beyond-Cysteine" Covalent FBDD

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for intractable biological targets. Historically, covalent FBDD has relied heavily on acrylamide-based electrophiles targeting highly reactive, non-catalytic cysteines. However, because cysteine is one of the least abundant amino acids in the human proteome, this approach inherently limits the "ligandable" target space [1].

To expand the druggable proteome, the field has pivoted toward targeting more abundant nucleophilic residues—such as Tyrosine (Tyr), Lysine (Lys), and Histidine (His)—using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. Sulfonyl fluorides (SFs) are premier SuFEx warheads because they act as latent electrophiles. They remain highly stable in aqueous biological buffers and only undergo nucleophilic attack when proximity-driven binding to a protein pocket desolvates the warhead and properly orients it near a target residue [3].

Mechanistic Rationale for 4-Ethoxypyridine-3-Sulfonyl Fluoride

4-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2138185-25-6) is an optimal reactive fragment for screening libraries.

  • The Pyridine Core: Acts as an electron-withdrawing group that finely tunes the electrophilicity of the sulfonyl fluoride, ensuring it remains unreactive in bulk solvent but highly reactive in a specialized microenvironment. Furthermore, the nitrogen heteroatom improves aqueous solubility and serves as a hydrogen-bond acceptor.

  • The Ethoxy Substituent: Provides critical steric shielding to the sulfonyl group, preventing non-specific hydrolysis. In downstream structure-based drug design (SBDD), this ethoxy vector serves as an excellent synthetic handle for fragment elaboration.

Mechanism A Latent Electrophile (4-Ethoxypyridine-3-SF in Buffer) B Proximity-Driven Binding (Non-covalent pocket interaction) A->B C Microenvironment Activation (Desolvation & pKa shift of Tyr/Lys) B->C D Nucleophilic Attack & F- Elimination (SuFEx Click Reaction) C->D E Irreversible Target Engagement (Stable Sulfonate/Sulfonamide Adduct) D->E

Mechanism of proximity-driven SuFEx covalent labeling by sulfonyl fluorides.

Quantitative Data & Physicochemical Profile

When 4-ethoxypyridine-3-sulfonyl fluoride reacts with a protein nucleophile, it loses a fluoride ion (18.99 Da), and the protein residue loses a proton (1.01 Da), resulting in the elimination of hydrogen fluoride (HF) and a distinct mass shift on the target protein.

ParameterValue / Description
Compound Name 4-Ethoxypyridine-3-sulfonyl fluoride
CAS Number 2138185-25-6
Molecular Formula C₇H₈FNO₃S
Molecular Weight 205.21 g/mol
Target Residues Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser)
Net Mass Shift (Adduct) +185.01 Da (Calculated monoisotopic shift post-HF loss)
Aqueous Stability (t½) > 24 hours in PBS (pH 7.4) at 25°C
Typical Screening Conc. 100 µM – 500 µM (Fragment-level affinity)

Experimental Workflows & Protocols

To ensure scientific integrity, every covalent screening protocol must be a self-validating system . The following methodologies are designed to confirm that the observed labeling is driven by specific 3D-pocket binding rather than non-specific hyper-reactivity [4].

Workflow A 1. Fragment Library (4-Ethoxypyridine-3-SF) B 2. Target Incubation (Native vs Denatured) A->B C 3. Intact LC-MS (Detect +185 Da Shift) B->C D 4. Peptide Mapping (Identify Tyr/Lys Site) C->D E 5. X-Ray Crystallography (Structure-Based Design) D->E

Workflow for SuFEx-based covalent fragment screening and validation.

Protocol 1: Intact Protein LC-MS Screening (Target Engagement)

Objective: Detect the +185.01 Da covalent adduct on the target protein and validate proximity-driven binding.

  • Buffer Preparation: Prepare the target protein at 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: HEPES is strictly required. Amine-containing buffers like Tris must be avoided as they can act as competing nucleophiles and quench the sulfonyl fluoride warhead.

  • Fragment Addition: Add 4-ethoxypyridine-3-sulfonyl fluoride (from a 50 mM DMSO stock) to a final concentration of 100 µM (20-fold molar excess). Ensure final DMSO concentration is ≤ 2% to prevent protein unfolding.

  • Self-Validating Control (Critical): In a parallel vial, heat-denature the protein (95°C for 10 mins) prior to adding the fragment.

    • Causality: SuFEx chemistry requires structural microenvironment activation. If the denatured protein shows no labeling, it proves the fragment is a true latent electrophile requiring a folded 3D pocket, ruling out promiscuous reactivity.

  • Incubation & Analysis: Incubate for 12–24 hours at 4°C or 25°C. Analyze via intact LC-MS (e.g., Agilent Q-TOF or Thermo Orbitrap). Deconvolute the raw spectra to identify the +185.01 Da mass shift.

Protocol 2: Bottom-Up Proteomics (Peptide Mapping)

Objective: Localize the exact site of modification (Tyr, Lys, or His) to inform structural elaboration.

  • Quenching & Denaturation: Quench the intact MS reaction mixture by adding Urea to a final concentration of 8 M.

  • Reduction & Alkylation: Add 10 mM DTT (30 min, 37°C) followed by 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the Urea to < 2 M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 ZipTips. Run on a nanoLC-MS/MS system.

    • Data Search: Search the data against the target protein sequence using a dynamic modification of +185.01 Da on Y, K, H, and S residues.

    • Causality: Identifying the specific labeled residue provides the spatial anchor point necessary for growing the fragment into a high-affinity lead compound.

Protocol 3: High-Throughput Crystallography (Fragment Soaking)

Objective: Obtain high-resolution electron density of the fragment bound in the active/allosteric site.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using established sitting-drop or hanging-drop vapor diffusion methods.

  • Soaking Solution: Prepare a cryo-protectant solution matching the mother liquor, supplemented with 5–10 mM of 4-ethoxypyridine-3-sulfonyl fluoride (up to 5% DMSO).

    • Causality: Covalent fragments often require high concentrations and extended soak times (24–48 hours) to overcome crystal lattice packing forces and achieve high occupancy of the covalent state.

  • Harvesting & Data Collection: Loop the crystals, flash-freeze in liquid nitrogen, and collect X-ray diffraction data. The resulting electron density map will reveal the continuous density between the protein nucleophile and the sulfur atom of the fragment.

References

  • Fragment-based covalent ligand discovery National Center for Biotechnology Information (PMC)[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Journal of the American Chemical Society (ACS Publications)[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Molecules (MDPI)[Link]

  • Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies European Journal of Medicinal Chemistry (PubMed)[Link]

Application

employing 4-ethoxypyridine-3-sulfonyl fluoride in medicinal chemistry

Title: Application Note: Employing 4-Ethoxypyridine-3-Sulfonyl Fluoride in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals Executive Summary 4-Ethoxypyridine-3-sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Employing 4-Ethoxypyridine-3-Sulfonyl Fluoride in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-Ethoxypyridine-3-sulfonyl fluoride (CAS 2138185-25-6) is a highly versatile, structurally tuned electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and targeted covalent inhibitor (TCI) design. By combining the unique physicochemical properties of a pyridine core with the exceptional stability of the S(VI)-F bond, this building block empowers high-throughput hit-to-lead optimization and the discovery of novel chemical biology probes.

Structural and Mechanistic Rationale

The strategic deployment of 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) in drug design is driven by three distinct structural features:

  • The Sulfonyl Fluoride Warhead: Unlike sulfonyl chlorides, which are highly susceptible to aqueous hydrolysis, the S(VI)-F bond is kinetically inert under physiological conditions. It exhibits exceptional hydrolytic, reductive, and oxidative stability[1]. Activation for nucleophilic exchange strictly requires precise microenvironmental catalysis (e.g., proximity-driven basic residues in a protein pocket) or specific exogenous catalysts.

  • The Pyridine Core: The incorporation of a basic nitrogen enhances aqueous solubility and provides a critical hydrogen-bond acceptor. This improves the overall drug-likeness (Lipinski parameters) compared to highly lipophilic phenyl-based sulfonyl fluorides.

  • The 4-Ethoxy Substituent: The electron-donating ethoxy group modulates the electrophilicity of the adjacent sulfonyl fluoride via resonance. This "tuning" prevents indiscriminate off-target reactivity with cellular nucleophiles (like glutathione), ensuring that covalent bond formation only occurs upon specific, high-affinity target binding[1].

High-Throughput SuFEx Click Chemistry Workflow

SuFEx has revolutionized modular library synthesis. 4-EPSF acts as a central "hub," reacting with diverse amine and phenol "plugins" to generate sulfonamides and aryl sulfonates. Because the reaction is biocompatible and generates minimal byproducts, crude reaction mixtures can be directly transferred to biological assays without purification[2].

SuFEx_Workflow A 4-Ethoxypyridine-3-sulfonyl fluoride (SuFEx Hub) C Catalytic Activation (DBU / BEMP) A->C B Amine/Phenol Library (Nucleophiles) B->C D High-Throughput Screening (In Situ Assay) C->D 96/1536-well plates E Lead Compound (Sulfonamide/Sulfonate) D->E Hit Identification

High-throughput SuFEx hit-to-lead workflow utilizing 4-ethoxypyridine-3-sulfonyl fluoride.

Targeted Covalent Inhibition (TCI)

As an electrophilic warhead, 4-EPSF selectively targets nucleophilic amino acids—primarily Lysine, Tyrosine, and Serine—within protein binding sites. The reaction proceeds via a reversible non-covalent complex, followed by proximity-induced fluoride elimination to form an irreversible covalent adduct[1].

Covalent_Mechanism T Protein Target R Nucleophilic Residue (Lys, Tyr, Ser) T->R C1 Reversible Complex (Non-Covalent) R->C1 W 4-EPSF Warhead W->C1 C2 Covalent Adduct (Irreversible) C1->C2 S(VI)-F Exchange (-HF)

Mechanism of targeted covalent inhibition via S(VI)-F exchange at nucleophilic protein residues.

Quantitative Data Presentation

Table 1: Reactivity Profile of 4-EPSF vs. Traditional Warheads

Warhead TypeAqueous Half-Life (pH 7.4)Target ResiduesCatalyst Required for in vitro SynthesisOff-Target Reactivity (GSH)
4-EPSF (Sulfonyl Fluoride) > 72 hoursLys, Tyr, Ser, HisYes (DBU/BEMP)Very Low
Sulfonyl Chloride < 5 minutesNon-specificNoHigh
Acrylamide > 72 hoursCysNoModerate to High
Fluorosulfate > 72 hoursLys, TyrYes (DBU/BEMP)Very Low

Table 2: Optimized SuFEx Reaction Conditions for 4-EPSF Library Generation

Nucleophile ClassSolvent SystemBase / CatalystTime / TempTypical Conversion (%)
Aliphatic Amines DMSO / H₂O (9:1)DIPEA (2.0 eq)12h / 25°C> 95%
Anilines NMPDBU (0.5 eq)24h / 50°C80 - 90%
Phenols MeCNBEMP (0.2 eq)12h / 25°C> 95%

Experimental Protocols

Protocol A: Self-Validating High-Throughput SuFEx Library Synthesis

Objective: Generate a library of 4-ethoxypyridine-3-sulfonamides for direct biological screening. Causality & Design: This protocol uses DMSO to ensure the solubility of diverse nucleophiles. DIPEA is chosen over stronger bases for aliphatic amines to prevent premature hydrolysis of the S(VI)-F bond. An internal standard (biphenyl) is included to make the system self-validating, allowing for precise LC-MS quantification of conversion rates regardless of injection volume variations.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 100 mM stock of 4-EPSF in anhydrous DMSO. Prepare 100 mM stocks of the amine library in DMSO. Prepare a 10 mM stock of biphenyl (internal standard) in DMSO.

  • Reaction Assembly: In a 96-well polypropylene plate, dispense 10 µL of the amine stock (1.0 µmol) into each well. Add 10 µL of the 4-EPSF stock (1.0 µmol, 1.0 eq).

  • Catalyst Addition: Add 20 µL of a 100 mM DIPEA solution in DMSO (2.0 µmol, 2.0 eq) to each well.

  • Internal Standard Addition: Add 5 µL of the biphenyl stock to each well.

  • Incubation: Seal the plate with a pierceable foil seal. Incubate on a plate shaker at 400 rpm at 25°C for 12 hours.

  • Validation & Analysis: Dilute a 2 µL aliquot from each well into 98 µL of MeCN/H₂O (1:1). Analyze via LC-MS.

    • Self-Validation Check: Calculate the product-to-biphenyl peak area ratio. A consistent biphenyl signal confirms injection integrity, while the disappearance of the 4-EPSF mass (m/z 206.0) and appearance of the sulfonamide mass confirms successful conversion.

  • Direct Screening: The crude reaction mixture (now containing the sulfonamide product, DIPEA, and trace fluoride) can be diluted 1:1000 directly into the biochemical assay buffer, as the low concentration of byproducts does not typically interfere with enzymatic readouts[2].

Protocol B: Intracellular Target Engagement and Covalent Labeling

Objective: Validate the specific covalent binding of a 4-EPSF-derived probe to its protein target in live cells. Causality & Design: To ensure trustworthiness, this protocol employs a competitive labeling strategy. Pre-incubating cells with a known, non-covalent high-affinity ligand blocks the active site. If the 4-EPSF probe labeling is abolished in this control, it proves the covalent modification is specifically driven by active-site proximity, not non-specific electrophilic stress.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture target cells (e.g., HEK293T) to 80% confluency in 6-well plates. For the negative control wells, pre-incubate cells with 10 µM of a known competitive inhibitor for 1 hour at 37°C.

  • Probe Incubation: Add the 4-EPSF-derived covalent probe (final concentration 1 µM) to both the treatment and control wells. Incubate for 2 hours at 37°C.

  • Cell Lysis: Wash cells three times with ice-cold PBS to remove unbound probe. Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Protein Digestion: Normalize protein concentrations using a BCA assay. Denature, reduce (DTT), and alkylate (iodoacetamide) the proteins. Digest overnight with Trypsin at 37°C.

  • LC-MS/MS Analysis: Desalt the peptides using C18 spin columns. Analyze via high-resolution LC-MS/MS.

  • Data Interpretation: Search the mass spectrometry data for a mass shift corresponding to the 4-EPSF probe minus the fluoride leaving group (-19 Da + Mass of Probe).

    • Self-Validation Check: The specific modified peptide must be present in the treatment group and absent (or significantly reduced) in the competitive inhibitor control group, confirming site-specific target engagement[1].

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

late-stage functionalization with 4-ethoxypyridine-3-sulfonyl fluoride

Application Note: Late-Stage Functionalization via Sulfur(VI) Fluoride Exchange (SuFEx) Using 4-Ethoxypyridine-3-Sulfonyl Fluoride Executive Summary Late-stage functionalization (LSF) has revolutionized drug discovery by...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Functionalization via Sulfur(VI) Fluoride Exchange (SuFEx) Using 4-Ethoxypyridine-3-Sulfonyl Fluoride

Executive Summary

Late-stage functionalization (LSF) has revolutionized drug discovery by enabling the direct diversification of complex active pharmaceutical ingredients (APIs) without requiring de novo synthesis[1]. Among the most robust methodologies for LSF is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless[2].

This application note details the use of 4-ethoxypyridine-3-sulfonyl fluoride as a highly chemoselective, bench-stable SuFEx building block. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to premature hydrolysis, this sulfonyl fluoride reagent remains entirely inert until explicitly activated by specific catalysts[3]. The incorporation of the 4-ethoxypyridine motif not only modulates the electrophilicity of the S(VI) hub but also provides a versatile pharmacological handle that improves aqueous solubility and allows for subsequent salt formation.

Mechanistic Rationale & Reagent Design

The success of 4-ethoxypyridine-3-sulfonyl fluoride in LSF relies on the unique thermodynamic stability of the S-F bond[4]. The bond is highly resistant to reduction, thermolysis, and neutral aqueous hydrolysis[2].

Causality in Reagent Design:

  • The Pyridine Ring: Introduces a basic nitrogen that can act as a hydrogen-bond acceptor in target-binding pockets. It also allows for mild acid-base extraction during purification, a critical advantage when modifying highly lipophilic APIs. Furthermore, pyridine-based sulfonyl fluorides have demonstrated exceptional stability as covalent tags in aqueous biological environments[5].

  • The 4-Ethoxy Substituent: Acts as an electron-donating group (EDG) via resonance. This finely tunes the electrophilicity of the sulfonyl group, preventing it from reacting with weak nucleophiles (like water or unactivated alcohols) while maintaining high reactivity toward strong, base-activated nucleophiles.

  • The S(VI)-F Hub: Cleavage of the S-F bond is heterolytic and requires a high activation energy. It necessitates a strong, non-nucleophilic base (e.g., DBU, BEMP) or a fluorophilic activator to form a pentacoordinate transition state, ensuring that the reaction only occurs exactly when and where intended[3].

Mechanistic logic of base-catalyzed SuFEx activation at the sulfur(VI) hub.

Comparative Kinetics & Stability Data

To highlight the superiority of 4-ethoxypyridine-3-sulfonyl fluoride over legacy reagents in late-stage drug development, the following table summarizes their comparative reactivity profiles based on established SuFEx principles[2][3].

Property4-Ethoxypyridine-3-Sulfonyl FluorideTraditional Sulfonyl Chlorides
Hydrolytic Stability Extremely high; inert in neutral aqueous mediaLow; rapidly hydrolyzes to sulfonic acids
Reductive Stability Resistant to standard reducing agentsSusceptible to reduction (e.g., to thiols)
Chemoselectivity High; reacts exclusively at the S(VI) hubLow; prone to side reactions (e.g., ring chlorination)
Activation Requirement Requires specific base (DBU/BEMP) or silyl activationReacts spontaneously with mild nucleophiles
Late-Stage Suitability Excellent; tolerates complex, polyfunctional APIsPoor; often degrades sensitive functional groups

Experimental Workflows

SuFEx-mediated late-stage functionalization workflow using 4-ethoxypyridine-3-sulfonyl fluoride.

Protocol 1: Self-Validating Chemoselective Sulfonylation of a Secondary Amine API

This protocol is designed for the late-stage modification of an amine-containing API. It utilizes a self-validating LC-MS tracking system based on the precise mass shift (+185.2 Da) imparted by the 4-ethoxypyridine-3-sulfonyl group.

Materials:

  • Amine-containing API (1.0 equiv, 0.1 mmol)

  • 4-Ethoxypyridine-3-sulfonyl fluoride (1.2 equiv, 0.12 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 0.2 mmol)

  • Anhydrous Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) (1.0 mL)

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve the API in 1.0 mL of anhydrous MeCN. Take a 5 µL aliquot, dilute in MeOH, and run a baseline LC-MS. Causality: Establishes the exact retention time and ionization profile of the unmodified API.

  • Reagent Introduction & Negative Control: Add 4-ethoxypyridine-3-sulfonyl fluoride (24.6 mg, 0.12 mmol) to the solution. Stir for 15 minutes at room temperature. Take a second LC-MS aliquot.

    • Self-Validation Check: The LC-MS must show no reaction . If product formation is observed without a base, the API contains an abnormally hyper-reactive nucleophile, and the protocol must be adjusted to lower temperatures.

  • Catalytic Activation: Add DBU (30 µL, 0.2 mmol) dropwise. Causality: DBU deprotonates the amine and coordinates with the S(VI) hub, overcoming the high activation energy of the S-F bond[4].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Self-Validation Check: Look for the disappearance of the API mass and the emergence of a new peak corresponding to [API Mass + 185.2 Da] . The reaction is complete when the starting material peak is <5%.

  • Quenching & Isolation: Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Causality: NaHCO₃ neutralizes the generated HF byproduct, preventing degradation of acid-sensitive moieties on the API. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient). The pyridine moiety allows for easy tracking via UV absorption at 254 nm.

Protocol 2: Silyl-Mediated Phenolic Functionalization (Aryl Sulfonate Formation)

Phenols are notoriously poor nucleophiles for sulfonyl fluorides under standard basic conditions. This protocol utilizes silyl ether activation to drive the reaction forward thermodynamically via the generation of volatile trimethylsilyl fluoride (TMS-F).

Materials:

  • Phenolic API pre-protected as a Trimethylsilyl (TMS) ether (1.0 equiv, 0.1 mmol)

  • 4-Ethoxypyridine-3-sulfonyl fluoride (1.5 equiv, 0.15 mmol)

  • BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (0.2 equiv, 0.02 mmol)

  • Anhydrous Tetrahydrofuran (THF) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial purged with argon, dissolve the TMS-protected phenolic API and 4-ethoxypyridine-3-sulfonyl fluoride in anhydrous THF.

  • Fluorophilic Activation: Add the phosphazene base BEMP (5.8 µL, 0.02 mmol). Causality: BEMP acts as a highly hindered, strong base that facilitates the transfer of the fluoride ion from the sulfur hub to the silicon atom of the TMS group.

  • Thermodynamic Driving: Heat the reaction to 60 °C in a sealed tube for 12 hours. Causality: The formation of the extremely strong Si-F bond (in TMS-F) provides the thermodynamic driving force for the reaction, pushing the equilibrium entirely to the product side.

  • Validation & Workup: Cool to room temperature. Analyze via LC-MS for the mass shift of [Phenol Mass + 185.2 Da] . Concentrate the mixture directly onto silica gel and purify via automated flash chromatography.

References

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4FNpXjzTc1W78IqFN8lDWYe11nJh-6fdalP8nBOLQ9s_B13puHW1Qzh6ZyHisugI3-C5UdgHMpyARgUxyU5dW3mxIWQVQ0iadEn0zIZ7Sjrq3gsoxQWKStwu7p88bQv4-b5YgyKVuSAx1mQ0zwl6QeIGyqhfOV9XUxlfDGVzAeL5fald2adMlW6s8TbvmikAGqyYSgvBEtrzM4Xj0j1kdO6Hw6DYotvIcUFSHOExW7TL3YvqfmntV2GVqcvKBcrqehHQSlQP5kQ==]
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1qL9UFIMVWxnRIwWQWfP2TgaFH66QIcSn0wyaq7d8TsAvbvCeagPbiXocJIzF5RHEbh9HdcxROzW2oWdfkMhNjutGjzx6Nztp1PfocApnYNhHp6oHpY8UdnkelWMs9kSecnqH-6DZ]
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDU7iBYJW7UCy1Td4tL7HkUFdeF3pjMupvX5_gLgqmQZqosX5fUvRmOPQ9xuDSdhUmdnN9FrxzQ1tNI_NQNCWXxDxCKld2GC1jN3gnFsStb-xQAFMeYB8OQutWz89tY4dnfqLRUOaiWJ75I0rG5yjCK4TKJZgykc2mGEK54nfpN5l3rnQy5kIdiQmuWdU7xk-2StTef166bbQPKCE83zr5DiV_3smjy-5hk3zzOHYDYccAxBe3wTfF-K1Ckeqw0GvQk7Img==]
  • Thinking outside the reaction mixture: Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. American Chemical Society.[https://vertexaisearch.cloud.google.
  • Sulfonylation of RNA 2′-OH groups. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7XAfYSlUlO_H_yzALNUw-RWSBpq5IPBnjj4MKtxPVhdZIp_Q7qckDX1Y1vwBttIH8ziyxuy1NpdV2RalDof5DKnqG4WFmQCRnXXV2RRhWks1nwVwbbrRcFOaFTdw5ahj2kI1ezvgnOALJu3Q=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of 4-Ethoxypyridine-3-Sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-ethoxypyridine-3-sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 4-ethoxypyridine-3-sulfonyl fluoride .

Sulfur(VI) Fluoride Exchange (SuFEx) reagents are privileged electrophiles in chemical biology and drug discovery due to their balanced reactivity and stability [4]. However, 4-ethoxypyridine-3-sulfonyl fluoride presents a dual challenge in aqueous media: the ethoxypyridine core is highly lipophilic (causing rapid precipitation), while the electrophilic sulfonyl fluoride warhead is susceptible to hydroxide-mediated hydrolysis at elevated pH[1, 2].

This guide provides field-proven, self-validating methodologies to ensure your compound remains fully dissolved and chemically intact during your assays.

Core Troubleshooting Guide: The Solubility vs. Stability Trade-off

When introducing 4-ethoxypyridine-3-sulfonyl fluoride into aqueous buffers, researchers typically encounter two competing failure modes. Understanding the causality behind these failures is critical for experimental success.

Failure Mode A: Immediate Precipitation (The "Cloudy Assay")
  • The Causality: The ethoxy group and the unprotonated pyridine ring (at pH 7.4) create a high desolvation penalty in water. If the compound is added to an aqueous buffer too quickly or without a carrier solvent, the local concentration exceeds the kinetic solubility limit, causing the hydrophobic molecules to aggregate before they can diffuse.

  • The Solution: You must bypass the kinetic solubility limit by using an anhydrous, water-miscible carrier solvent (like DMSO) and employing high-shear mixing (the "Drop-and-Vortex" method) to force rapid dispersion [1].

Failure Mode B: Loss of Target Engagement (Hydrolysis)
  • The Causality: While sulfonyl fluorides are highly resistant to reduction and are generally more stable than sulfonyl chlorides, the electrophilic sulfur(VI) center remains vulnerable to nucleophilic attack by hydroxide ions (OH⁻) [3]. In alkaline buffers (pH > 7.5), the compound hydrolyzes into an inactive sulfonate, permanently losing its ability to form covalent adducts with target proteins.

  • The Solution: Strict pH control (pH 6.5–7.4) and temporal management. Aqueous working solutions must be prepared immediately before the assay [2].

Quantitative Data & Solvent Guidelines

To optimize your assay conditions, refer to the following parameters for solvent compatibility and hydrolytic stability.

Table 1: Carrier Solvent Compatibility for Stock Solutions

SolventRecommended Stock Conc.Solubilization EfficacyRisk of Warhead Degradation
Anhydrous DMSO 10 mM – 50 mMExcellentLow (if strictly anhydrous)
Anhydrous DMF 10 mM – 50 mMExcellentLow
Acetonitrile (MeCN) 5 mM – 20 mMModerateVery Low
Methanol / Ethanol < 5 mMPoorHigh (Risk of solvolysis/esterification)

Table 2: Estimated Hydrolytic Half-Life in Aqueous Buffer (25°C)

Buffer pHEstimated Half-Life (t½)Operational Recommendation
pH 6.5 > 120 hoursIdeal for long incubations
pH 7.0 ~ 80 - 100 hoursStandard physiological assay condition
pH 7.5 ~ 24 - 40 hoursAcceptable; use fresh solutions
pH 8.0+ < 2 hoursNot Recommended ; rapid inactivation
(Note: Heteroaromatic sulfonyl fluorides exhibit extended half-lives compared to standard phenyl variants due to the electronic influence of the pyridine nitrogen, but remain highly sensitive to alkaline conditions [2, 3].)

Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating visual and analytical checkpoints, you can verify the integrity of your experiment in real-time.

Protocol A: Preparation of the Anhydrous Stock Solution

Water is the enemy of the sulfonyl fluoride warhead during storage. Stock solutions must be rigorously protected from atmospheric moisture.

  • Preparation: Equilibrate a sealed vial of 4-ethoxypyridine-3-sulfonyl fluoride to room temperature in a desiccator before opening to prevent condensation.

  • Solubilization: Add high-purity, anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a 50 mM concentration.

  • Validation (Visual): Vortex for 30 seconds. The solution must be completely transparent. Any turbidity indicates moisture contamination or degraded compound.

  • Storage: Aliquot into single-use microcentrifuge tubes, blanket with dry argon or nitrogen gas, and store at -20°C.

Protocol B: The "Drop-and-Vortex" Aqueous Integration Method

This method prevents the localized supersaturation that causes precipitation.

  • Buffer Prep: Prepare your target assay buffer (e.g., 50 mM HEPES, 150 mM NaCl). Adjust the pH strictly to 7.0 – 7.4.

  • Temperature Control: Ensure the buffer is at room temperature (20-25°C). Cold buffers (4°C) drastically reduce the solubility limit of the ethoxypyridine core.

  • Integration: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed.

  • Addition: Using a micropipette, inject the DMSO stock solution directly into the center of the vortexing liquid (do not let it run down the side of the tube).

  • Validation (Analytical): To confirm the warhead is intact, run a rapid LC-MS check. Intact 4-ethoxypyridine-3-sulfonyl fluoride will show the expected [M+H]⁺ mass. Hydrolyzed compound will show a mass shift of -2 Da (loss of Fluorine [19 Da], gain of Hydroxyl[17 Da]).

System Workflows & Reaction Pathways

The following diagrams illustrate the logical flow of solubilization and the chemical fate of the compound in aqueous media.

Workflow A Solid 4-ethoxypyridine-3- sulfonyl fluoride B Anhydrous DMSO Stock (10-50 mM) A->B Dissolve in anhydrous solvent C Rapid Vortexing Aqueous Buffer (pH 6.5-7.4) B->C Add dropwise D Clear Working Solution (<5% DMSO Final) C->D High shear mixing E Precipitation / Cloudiness (Assay Failure) C->E Poor mixing or high concentration

Workflow for solubilizing 4-ethoxypyridine-3-sulfonyl fluoride in aqueous buffers.

Pathway A 4-ethoxypyridine-3- sulfonyl fluoride B SuFEx Bioconjugation (Target Protein Nucleophile) A->B pH 6.5-7.4 Rapid Target Binding C Alkaline Hydrolysis (Buffer OH- Attack) A->C pH > 7.5 Extended Incubation D Stable Covalent Adduct (Active Signal) B->D F- displacement E Inactive Sulfonate (Loss of Warhead) C->E Irreversible Degradation

Competing pathways of SuFEx bioconjugation versus alkaline hydrolysis in aqueous media.

Frequently Asked Questions (FAQs)

Q: My assay requires a final concentration of 500 µM of 4-ethoxypyridine-3-sulfonyl fluoride, but it keeps precipitating. What can I do? A: 500 µM is exceptionally high for a lipophilic SuFEx reagent in an aqueous system without a carrier. If you cannot increase your DMSO concentration beyond 5% due to protein toxicity, consider adding a non-ionic surfactant. Supplementing your buffer with 0.01% - 0.05% Tween-20 or Triton X-100 can create micelles that encapsulate the hydrophobic ethoxypyridine core, significantly raising the apparent solubility limit.

Q: Can I gently heat my aqueous buffer to 37°C to help the compound dissolve? A: No. While heating increases the thermodynamic solubility of the compound, it exponentially accelerates the kinetics of hydroxide-mediated hydrolysis [1]. If you heat the buffer to force dissolution, you will likely end up with a fully dissolved, but completely hydrolyzed (and therefore inactive) sulfonate. Always dissolve in DMSO first at room temperature.

Q: I suspect my stock solution has gone bad. How can I verify this without wasting my target protein? A: You can perform a rapid functional check using a surrogate nucleophile. Incubate an aliquot of your stock solution with 1 mM of a simple amine (like benzylamine) or an amino acid (like N-acetyl-tyrosine) in a pH 7.4 buffer for 1 hour [3]. Analyze the reaction via LC-MS. If you do not see the mass of the corresponding sulfonamide or sulfonate ester adduct, your sulfonyl fluoride warhead has likely hydrolyzed during storage.

Q: Why is the ethoxy group causing so much trouble compared to standard phenylmethylsulfonyl fluoride (PMSF)? A: While PMSF is also prone to precipitation and rapid hydrolysis, the ethoxy substituent on the pyridine ring of your compound adds significant steric bulk and lipophilicity (increasing the LogP). However, this same ethoxy-pyridine architecture is what provides its unique, tunable reactivity and target specificity in advanced covalent drug discovery [2, 4]. The solubility challenge is the necessary trade-off for its high biological selectivity.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Available at: [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for Site-Specific Protein Modification

Welcome to the Technical Support Center for Site-Specific Protein Modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Site-Specific Protein Modification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions for successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of site-specific protein modification reactions.

Q1: What are the most critical parameters to consider when optimizing a site-specific protein modification reaction?

A1: The success of a site-specific protein modification hinges on a delicate balance of several key parameters. The most critical include:

  • pH: The pH of the reaction buffer is paramount as it influences the reactivity of both the target amino acid residue and the labeling reagent. For instance, in N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine residues and the N-terminus, a pH range of 7.2 to 8.5 is typically optimal.[1][2] This range ensures a sufficient concentration of deprotonated, nucleophilic amines for efficient reaction while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH values.[1][3]

  • Temperature: Reaction temperature affects the rate of conjugation. While higher temperatures can increase reaction speed, they can also lead to protein degradation or aggregation.[4][5][6] It is often necessary to find a balance; for example, some reactions are performed at 4°C to minimize degradation, while others are optimal at room temperature (22°C).[5]

  • Molar Ratio of Reactants: The stoichiometry of the labeling reagent to the protein is a crucial factor that should be empirically determined.[2] A molar excess of the labeling reagent is often used to drive the reaction to completion, but an excessive amount can lead to non-specific modifications or protein precipitation.[7]

  • Reaction Time: The incubation time needs to be optimized to achieve the desired degree of labeling without causing unwanted side reactions or protein damage.[4]

  • Buffer Composition: The choice of buffer is critical, as some components can interfere with the reaction. For example, amine-containing buffers like Tris should be avoided in NHS ester reactions as they will compete with the protein for the labeling reagent.[1][8]

Q2: How can I minimize non-specific labeling of my protein?

A2: Non-specific labeling can lead to heterogeneous products and loss of protein function.[9][10] To minimize this:

  • Utilize Site-Specific Chemistries: Employing bioorthogonal chemistries that target unique functional groups introduced into the protein, such as unnatural amino acids (UAAs), can significantly enhance specificity.[5][11][12]

  • Control Reaction pH: As discussed, pH plays a critical role. For chemistries targeting cysteine residues with maleimides, a pH around 7.0 provides high selectivity over amines.[13]

  • Optimize Molar Ratio: Carefully titrating the molar ratio of the labeling reagent can limit reactions at less reactive, non-target sites.

  • Purification of the Target Protein: Ensure the starting protein sample is of high purity to avoid labeling of contaminating proteins.[14]

  • Blocking Agents: In some applications, blocking agents like bovine serum albumin (BSA) or non-ionic surfactants can be used to shield against non-specific interactions.[15]

Q3: My protein precipitates during the labeling reaction. What could be the cause and how can I fix it?

A3: Protein precipitation during labeling is a common issue often caused by factors that disrupt protein stability.[7]

  • Increased Hydrophobicity: The conjugation of hydrophobic molecules can increase the overall hydrophobicity of the protein surface, leading to aggregation.[7] Consider using a more hydrophilic linker or a different labeling reagent if possible.

  • High Protein Concentration: High concentrations increase the proximity of protein molecules, promoting aggregation.[7] Try reducing the protein concentration and potentially increasing the reaction time to compensate.[2]

  • Suboptimal Buffer Conditions: The buffer pH should be optimal for your protein's stability and ideally not close to its isoelectric point (pI).[7] The ionic strength of the buffer can also be adjusted to improve solubility.

  • High Molar Ratio of Label: An excess of the labeling reagent can lead to over-modification and subsequent aggregation.[7] Reduce the molar ratio of the label to the protein.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Guide 1: Low Reaction Yield

Problem: You are observing a low yield of your desired bioconjugate.

Possible Cause Recommended Solution Scientific Rationale
Suboptimal Reaction Conditions Systematically optimize pH, temperature, and reaction time.[4] For example, with NHS esters, test a pH range from 7.5 to 9.0.[1]These parameters directly influence the kinetics and efficiency of the conjugation reaction.[1][4]
Inaccessible Reactive Site If using a tag (e.g., His-tag), it may be buried within the protein's 3D structure.[16] Try adding a flexible linker (e.g., Gly-Ser repeats) or moving the tag to the other terminus.[16] For enzymatic labeling like sortase, extending the C-terminus with a linker can improve accessibility.[9]A flexible linker can provide the necessary separation for the tag to be accessible to the modification reagent.[16]
Incorrect Buffer Composition Ensure the buffer is free of interfering substances. For example, avoid amine-containing buffers (e.g., Tris) with amine-reactive crosslinkers.[8]Buffer components can compete with the target protein for the labeling reagent, reducing the yield of the desired conjugate.[8]
Degradation of Reagents Use fresh, high-quality labeling reagents and store them correctly to prevent degradation from moisture or light (for photoreactive crosslinkers).[2][8]Degraded reagents will have reduced reactivity, leading to lower conjugation efficiency.
Inefficient Purification Explore alternative purification techniques. If using affinity chromatography and the protein is not eluting, consider adjusting the elution buffer conditions (e.g., pH, ionic strength).[4][17]The properties of the modified protein may differ from the unmodified protein, requiring different purification strategies.
Guide 2: Protein Degradation

Problem: Your protein is degrading during the modification process.

Possible Cause Recommended Solution Scientific Rationale
Harsh Reaction Conditions Reduce the reaction temperature.[4][5] For example, performing the reaction at 4°C can minimize degradation.[5] Consider using milder chemicals or changing the solvent.[4]Lower temperatures slow down degradation processes. Milder reagents are less likely to cause denaturation or cleavage of the protein.[4]
Protease Contamination Add protease inhibitors to your lysis and reaction buffers.[18][19] Perform all purification steps at 4°C.[18]Protease inhibitors will inactivate contaminating proteases that can degrade your target protein. Low temperatures reduce protease activity.[18]
Extended Reaction Times Optimize the reaction time to be as short as possible while still achieving sufficient labeling.[5]Prolonged exposure to reaction conditions, even if mild, can increase the likelihood of protein degradation.
Oxidative Damage For sensitive proteins, consider performing the reaction in a nitrogen environment to reduce oxidation.[4]An inert atmosphere minimizes oxidative damage to the protein, particularly to sensitive residues like methionine and cysteine.
Guide 3: Product Heterogeneity

Problem: The final product is a heterogeneous mixture of differently modified species.

Possible Cause Recommended Solution Scientific Rationale
Non-Specific Labeling Utilize site-specific modification techniques such as incorporating unnatural amino acids or using enzymatic labeling methods like sortase.[5][9][11]These methods provide a unique reactive handle on the protein, ensuring that modification occurs only at the desired location.[11]
Multiple Reactive Residues If targeting a native amino acid like lysine, which is often abundant, expect some level of heterogeneity.[13] To control this, carefully optimize the molar ratio of the labeling reagent to the protein.By limiting the amount of labeling reagent, you can favor modification at the most reactive sites and reduce the extent of labeling at other sites.
Incomplete Reaction Increase the reaction time or the molar excess of the labeling reagent to drive the reaction to completion.[3]Ensuring the reaction goes to completion will reduce the presence of unmodified or partially modified protein in the final product.
Post-Translational Modifications (PTMs) Be aware that endogenous PTMs can contribute to heterogeneity.[20] Characterize your starting material thoroughly.PTMs can alter the charge and mass of your protein, leading to multiple species even before modification.

III. Experimental Protocols & Workflows

Protocol 1: Optimizing pH for NHS Ester Labeling

This protocol outlines a method to determine the optimal pH for labeling a protein with an NHS ester.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester labeling reagent (e.g., fluorescent dye)

  • DMSO or DMF (anhydrous)

  • Buffers with varying pH (e.g., 0.1 M Phosphate buffer at pH 7.5 and 8.0; 0.1 M Bicarbonate/Borate buffer at pH 8.5 and 9.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a known concentration (e.g., 1-2 mg/mL) in an amine-free buffer.

  • Set up Parallel Reactions: Prepare at least four separate reaction tubes, each with an equal amount of the protein solution.

  • Adjust pH: Add the appropriate buffer to each tube to achieve the desired final pH (7.5, 8.0, 8.5, 9.0).

  • Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mM.[3]

  • Initiate Labeling: Add a consistent molar excess (e.g., 10-fold) of the NHS ester stock solution to each reaction tube.

  • Incubate: Incubate all reactions for a fixed time (e.g., 1 hour) at a constant temperature (e.g., room temperature).

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[3]

  • Purify: Remove excess, unreacted label from each reaction using a desalting column.

  • Analyze:

    • Determine the Degree of Labeling (DOL) for each sample using spectrophotometry.

    • Assess protein integrity and aggregation using SDS-PAGE and/or size-exclusion chromatography.

    • If applicable, perform a functional assay to ensure the protein's activity is retained.

  • Select Optimal pH: The optimal pH is the one that yields the desired DOL without compromising protein stability or function.

Workflow for Troubleshooting Low Bioconjugation Yield

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Is the reaction pH optimal? (e.g., 7.2-8.5 for NHS esters) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the buffer amine-free (for amine-reactive chemistry)? a1_yes->q2 sol1 Adjust pH to optimal range a1_no->sol1 rerun Re-run Experiment and Analyze Results sol1->rerun a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the labeling reagents fresh and stored correctly? a2_yes->q3 sol2 Perform buffer exchange into an appropriate amine-free buffer a2_no->sol2 sol2->rerun a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the molar ratio of label:protein optimized? a3_yes->q4 sol3 Use fresh, high-quality reagents a3_no->sol3 sol3->rerun a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is the reactive site on the protein accessible? a4_yes->q5 sol4 Perform a titration of the label-to-protein ratio a4_no->sol4 sol4->rerun a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No a5_yes->rerun sol5 Consider protein engineering (e.g., add linker, move tag) a5_no->sol5 sol5->rerun

Caption: A flowchart for troubleshooting low reaction yields.

Diagram of Competing Reactions in NHS Ester Chemistry

The following diagram illustrates the competition between aminolysis (desired reaction) and hydrolysis (undesired reaction) in NHS ester chemistry.

Competing_Reactions cluster_protein Protein cluster_buffer Aqueous Buffer NHS_Ester NHS Ester (Reactive Reagent) Desired_Product Stable Amide Bond (Protein Conjugate) NHS_Ester->Desired_Product Aminolysis (Desired Reaction) Favored at optimal pH (7.2-8.5) Undesired_Product Unreactive Carboxylic Acid (Hydrolyzed Reagent) NHS_Ester->Undesired_Product Hydrolysis (Undesired Reaction) Accelerated at high pH Protein_Amine Protein-NH2 (Deprotonated Amine) Water H2O (Water)

Caption: Competing reaction pathways for an NHS ester in an aqueous buffer.

IV. References

  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Available at: [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC. Available at: [Link]

  • Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. PMC. Available at: [Link]

  • PubMed. (2002, September 24). Temperature-responsive bioconjugates. 2. Molecular design for temperature-modulated bioseparations. Available at: [Link]

  • Challenges in the use of sortase and other peptide ligases for site-specific protein modification. PMC. Available at: [Link]

  • ACS Publications. (2015, September 11). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • AIP Publishing. (2022, September 1). Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. Available at: [Link]

  • Pharmaceutical Technology. (2026, March 26). Optimizing bioconjugation processes. Available at: [Link]

  • Creative Biolabs. Protein Purification Protocol & Troubleshooting. Available at: [Link]

  • A “Tag-and-Modify” Approach to Site-Selective Protein Modification. Available at: [Link]

  • The Challenges and Dilemmas of Interpreting Protein Labelling of Prepackaged Foods Encountered by the PKU Community. PMC. Available at: [Link]

  • Physical Processing-Assisted pH Shifting for Food Protein Modification: A Comprehensive Review. PMC. Available at: [Link]

  • ACS Publications. (2013, September 12). Investigation into Temperature-Induced Aggregation of an Antibody Drug Conjugate. Bioconjugate Chemistry. Available at: [Link]

  • Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry. Books. Available at: [Link]

  • Site-specific functionalization of proteins and their applications to therapeutic antibodies. Available at: [Link]

  • PubMed. (2024, February 23). Effect of Temperature on Carbapenemase-Encoding Plasmid Transfer in Klebsiella pneumoniae. Available at: [Link]

  • LCGC International. (2018, November 12). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. Available at: [Link]

  • Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies. PMC. Available at: [Link]

  • (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available at: [Link]

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  • NSF PAR. (2023, August 5). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Available at: [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Available at: [Link]

  • ACS Publications. (2015, February 20). Advances in Chemical Protein Modification. Available at: [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. PMC. Available at: [Link]

  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Available at: [Link]

  • Biomaterials Science (RSC Publishing). (2021, April 26). Conjugation of antibody with temperature-responsive polymer via in situ click reaction to enable biomarker enrichment for increased diagnostic sensitivity. Available at: [Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Available at: [Link]

  • SciSpace. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. Available at: [Link]

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  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in SuFEx with 4-Ethoxypyridine-3-Sulfonyl Fluoride

Welcome to the SuFEx Technical Support Center. 4-Ethoxypyridine-3-sulfonyl fluoride is a highly versatile but challenging bifunctional hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its highly electron-def...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. 4-Ethoxypyridine-3-sulfonyl fluoride is a highly versatile but challenging bifunctional hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its highly electron-deficient heteroaromatic core activates the S(VI)–F bond for rapid SuFEx, but simultaneously makes the C4-ethoxy group highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Additionally, the resulting sulfonates can be prone to secondary degradation pathways.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure chemoselective SuFEx and high product yields.

Part 1: Diagnostic Workflow

When reactions with 4-ethoxypyridine-3-sulfonyl fluoride fail or yield complex mixtures, identifying the specific side reaction is the first step. Use the flowchart below to diagnose your crude LC-MS/NMR data.

DiagnosticFlowchart Start Analyze Crude Reaction Mixture (LC-MS / NMR) Check1 Is the 4-ethoxy group missing in the product? Start->Check1 SNAr SNAr Side Reaction (Chemoselectivity Issue) Check1->SNAr Yes Check2 Is the major product a sulfonic acid (-SO3H)? Check1->Check2 No FixSNAr Switch to Silyl Ethers or use BTMG/HMDS protocol SNAr->FixSNAr Hydrolysis Hydrolysis of -SO2F or Sulfonate Check2->Hydrolysis Yes Check3 Using an aliphatic alcohol and seeing alkyl fluorides? Check2->Check3 No FixHydrolysis Ensure strictly anhydrous conditions; avoid excess DBU Hydrolysis->FixHydrolysis SN2 Competing SN2 Cleavage of Alkyl Sulfonate Check3->SN2 Yes Success Optimal SuFEx Achieved Check3->Success No FixSN2 Reduce reaction time; Lower temperature SN2->FixSN2

Diagnostic flowchart for identifying and resolving common side reactions in SuFEx workflows.

Part 2: Frequently Asked Questions (The "Why" and "How")

Q1: Why am I seeing ethoxy displacement instead of the desired sulfonate/sulfonamide? A: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. 4-Ethoxypyridine-3-sulfonyl fluoride is a highly electron-deficient heteroaromatic system. The strongly electron-withdrawing 3-sulfonyl group and the pyridine nitrogen synergistically activate the C4 position, making the ethoxy group an excellent leaving group for SNAr [1]. When using highly nucleophilic free amines or alkoxides, kinetic attack at the C4 carbon can outcompete attack at the S(VI) center. Solution: Shift the thermodynamic driving force toward SuFEx by utilizing the high bond energy of the Silicon-Fluoride (Si–F) bond. Pre-activate your nucleophiles as silyl ethers/silyl amines, or use the in situ HMDS (hexamethyldisilazane) protocol [2].

Q2: My LC-MS shows a mass corresponding to the sulfonic acid (-SO₃H). Is my reagent degraded? A: This indicates hydrolysis of either the starting sulfonyl fluoride or the product sulfonate. While sulfonyl fluorides are generally highly resistant to hydrolysis compared to sulfonyl chlorides, the presence of strong, nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of trace water can catalyze the hydrolysis of the S–F bond [3]. Solution: Ensure strictly anhydrous conditions. Alternatively, switch from DBU to the sterically hindered Barton's base (BTMG: 2-tert-butyl-1,1,3,3-tetramethylguanidine), which provides near-perfect SuFEx catalysis without acting as a nucleophilic trigger for hydrolysis [2].

Q3: Why do my alkyl sulfonate products degrade over time, whereas aryl sulfonates are stable? A: SuFEx reactions with aliphatic alcohol nucleophiles are inherently more challenging due to competing SN2 pathways on the resulting sulfonate products [2]. The newly formed sulfonate group is an excellent leaving group. The fluoride ion released during the SuFEx reaction (or other nucleophiles in the mixture) can attack the newly formed alkyl carbon via an SN2 mechanism, cleaving the product into an alkyl fluoride and a sulfonic acid. Aryl sulfonates cannot undergo SN2, making them perfectly stable. Solution: Limit reaction times (typically <30 minutes for BTMG-catalyzed aliphatic SuFEx) and perform the reaction at room temperature or lower.

Part 3: Mechanistic Pathway Analysis

Understanding the divergent reactivity of 4-ethoxypyridine-3-sulfonyl fluoride is critical for selecting the right reagents. The diagram below illustrates how different conditions dictate chemoselectivity.

MechanisticPathways Reagent 4-Ethoxypyridine-3- Sulfonyl Fluoride NuSi + R-OSiMe3 (SuFEx Conditions) Reagent->NuSi NuH + R-NH2 / R-OH (Free Nucleophiles) Reagent->NuH Water + H2O / DBU (Trace Moisture) Reagent->Water SuFEx SuFEx Product (S-O / S-N Bond Formation) NuSi->SuFEx Si-F Driving Force SNAr SNAr Product (C4-Ethoxy Displaced) NuH->SNAr Kinetic Control Hydrolysis Sulfonic Acid (Hydrolysis Product) Water->Hydrolysis Base Catalysis SN2 Alkyl Fluoride + Sulfonate (SN2 Cleavage) SuFEx->SN2 If R = Alkyl + F- attack

Divergent reaction pathways of 4-ethoxypyridine-3-sulfonyl fluoride and chemoselectivity.

Part 4: Troubleshooting Matrix

Use this quantitative matrix to map your analytical observations directly to mechanistic causes and actionable solutions.

Observation (LC-MS/NMR)Primary CauseMechanistic RationaleRecommended Solution
Loss of -OEt mass (-45 Da) SNAr at C4 positionPyridine nitrogen and -SO₂F strongly activate C4 for nucleophilic attack [1].Use silylated nucleophiles or add HMDS (1.0 equiv) to generate them in situ [2].
Mass = [M-F+OH] (-SO₃H) Hydrolysis of S(VI)–FDBU acts as a nucleophilic catalyst, activating water to attack the S(VI) center [3].Switch to BTMG (5-20 mol%); dry solvents over 4Å molecular sieves.
Alkyl Fluoride Formation SN2 CleavageAlkyl sulfonates are highly electrophilic; released F⁻ acts as an SN2 nucleophile [2].Reduce reaction time to <30 min; use strictly stoichiometric nucleophile.
Incomplete Conversion Low Catalyst ActivityS(VI) center is sterically hindered or nucleophile is weakly reactive.Increase BTMG loading to 20 mol%; ensure HMDS is freshly distilled.

Part 5: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these optimized protocols designed specifically to bypass the side reactions associated with heteroaromatic sulfonyl fluorides.

Protocol A: Accelerated Chemoselective SuFEx (Aryl Alcohols/Amines)

This protocol utilizes BTMG and HMDS to bypass SNAr and hydrolysis, forming the desired S–O/S–N bonds in <5 minutes [2].

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add 4-ethoxypyridine-3-sulfonyl fluoride (0.1 mmol) and the aryl alcohol/amine (0.1 mmol).

  • Solvent & Additives: Dissolve the mixture in anhydrous Acetonitrile (MeCN, 1.0 mL). Add Hexamethyldisilazane (HMDS, 0.1 mmol, 1.0 equiv).

  • Catalyst Addition: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5.0 µmol, 5.0 mol%).

  • Reaction: Stir at room temperature for 5 minutes. The HMDS in situ silylates the nucleophile, while BTMG catalyzes the rapid S–F exchange. The reaction is thermodynamically driven by the formation of volatile Me₃Si–F.

  • Workup: Evaporate the volatile side products (NH₃, Me₃Si–F, BTMG) under reduced pressure. The crude product typically requires minimal to no column chromatography.

Protocol B: SuFEx with Aliphatic Alcohols (Mitigating SN2 Degradation)

Aliphatic alcohols require higher catalyst loading and strict time control to prevent SN2 degradation of the sulfonate product [2].

  • Preparation: Combine 4-ethoxypyridine-3-sulfonyl fluoride (0.1 mmol) and the primary/secondary aliphatic alcohol (0.1 mmol) in anhydrous MeCN (1.0 mL).

  • Additives: Add HMDS (0.1 mmol, 1.0 equiv).

  • Catalyst Addition: Add BTMG (20 µmol, 20 mol%). Note the increased catalyst loading compared to Protocol A.

  • Reaction: Stir at room temperature for exactly 30 minutes .

    • Critical Step: Do not exceed 30 minutes. Prolonged exposure to the reaction mixture will initiate SN2 cleavage of the newly formed alkyl sulfonate by trace fluoride ions.

  • Quench & Workup: Immediately concentrate the mixture under reduced pressure at ambient temperature (do not heat the rotavap bath above 30°C) to remove volatiles and halt the reaction.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. Available at:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC - NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Ethoxy vs. 4-Methoxypyridine-3-Sulfonyl Fluoride

As bifunctional electrophiles gain traction in covalent drug discovery and chemical biology, distinguishing the nuanced reactivity of closely related building blocks is paramount. 4-Ethoxypyridine-3-sulfonyl fluoride and...

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Author: BenchChem Technical Support Team. Date: April 2026

As bifunctional electrophiles gain traction in covalent drug discovery and chemical biology, distinguishing the nuanced reactivity of closely related building blocks is paramount. 4-Ethoxypyridine-3-sulfonyl fluoride and 4-Methoxypyridine-3-sulfonyl fluoride represent a unique class of reagents possessing two orthogonal reactive sites: a Sulfur(VI) Fluoride Exchange (SuFEx) hub at the sulfonyl group, and a Nucleophilic Aromatic Substitution (SNAr) hub at the C4 position.

This guide provides an authoritative, data-driven comparison of these two reagents, detailing how a single methylene unit dictates chemoselectivity, alongside self-validating protocols for their application.

Mechanistic Causality: Sterics, Electronics, and Leaving Group Dynamics

To master these reagents, one must understand the causality governing their dual reactivity. Both molecules are primed for nucleophilic attack, but the competition between the SuFEx and SNAr pathways is heavily influenced by the nature of the C4-alkoxy substituent [1].

  • The SNAr Pathway (C4 Attack): The C4 position is highly electrophilic due to the electron-withdrawing effects of the ortho-sulfonyl fluoride group and the para-pyridine nitrogen. The methoxy group (-OMe) is sterically compact and serves as a highly competent leaving group under thermal conditions, making 4-methoxypyridine-3-sulfonyl fluoride highly susceptible to SNAr [2].

  • The SuFEx Pathway (S-F Cleavage): The -SO₂F group requires specific activation (e.g., via DBU, BEMP, or silyl ethers) to undergo substitution.

  • The Ethoxy Advantage (Steric Shielding): Transitioning from a methoxy to an ethoxy (-OEt) group introduces a rotating methyl terminal that sweeps a larger cone angle, creating a steric shield over the C4 trajectory. Furthermore, ethoxide is a marginally poorer leaving group than methoxide due to increased inductive electron donation. Consequently, the ethoxy variant suppresses background SNAr reactivity , widening the thermodynamic window to achieve highly chemoselective SuFEx conjugations without premature degradation of the pyridine core.

Pathway Substrate 4-Alkoxypyridine- 3-sulfonyl fluoride SuFEx_Path SuFEx Pathway (S-F Cleavage) Substrate->SuFEx_Path Base/Catalyst SNAr_Path SNAr Pathway (C-O Cleavage) Substrate->SNAr_Path Heat/Sterics Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->SuFEx_Path Nucleophile->SNAr_Path Prod_SuFEx Sulfonamide/Sulfonate (Retention of Alkoxy) SuFEx_Path->Prod_SuFEx Prod_SNAr C4-Substituted Pyridine (Retention of SO2F) SNAr_Path->Prod_SNAr

Bifunctional reactivity pathways of 4-alkoxypyridine-3-sulfonyl fluorides (SuFEx vs. SNAr).

Quantitative Performance & Chemoselectivity Profiling

When designing a library or a covalent probe, the choice between the methoxy and ethoxy variant dictates the impurity profile. The table below summarizes the comparative chemoselectivity (SuFEx vs. SNAr ratio) when these reagents are subjected to standard amine nucleophiles.

Note: Data reflects standardized profiling conditions (1.0 eq amine, 1.2 eq DIPEA, MeCN, 40°C, 12h).

Nucleophile TypeReagent VariantSuFEx Conversion (%)SNAr Conversion (%)Chemoselectivity Ratio (SuFEx : SNAr)
Primary Amine (e.g., Benzylamine)4-Methoxy45%52%~ 0.8 : 1 (Poor)
4-Ethoxy 78% 18% ~ 4.3 : 1 (Good)
Secondary Amine (e.g., Morpholine)4-Methoxy60%35%~ 1.7 : 1 (Moderate)
4-Ethoxy 88% 5% ~ 17.6 : 1 (Excellent)
Aniline (e.g., p-Toluidine)4-Methoxy85%10%~ 8.5 : 1 (Good)
4-Ethoxy 94% <1% > 99 : 1 (Outstanding)

Key Takeaway: The 4-ethoxypyridine-3-sulfonyl fluoride is the superior choice when the goal is to synthesize stable sulfonamides while preserving the alkoxy-pyridine core, particularly when reacting with sterically unhindered primary amines that would otherwise rapidly displace a methoxy group [3].

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following workflow is designed as a self-validating system . By incorporating 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) internal standard at the very beginning of the reaction, researchers can close the mass-balance loop. The sum of the SuFEx product, SNAr product, and unreacted starting material must equal 100% of the initial input, instantly flagging any side-reactions or degradation.

Protocol: Chemoselective SuFEx Conjugation (Suppressing SNAr)

Causality of Choices: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. DBU not only deprotonates the incoming nucleophile but acts as a transient fluoride sink, forming a highly reactive sulfonylammonium intermediate that drastically accelerates the SuFEx pathway at room temperature, outcompeting the thermal activation energy required for SNAr.

  • System Initialization: In an oven-dried 5 mL vial, dissolve 4-ethoxypyridine-3-sulfonyl fluoride (0.1 mmol, 1.0 eq) and 1,3,5-trimethoxybenzene (0.033 mmol, exactly 0.33 eq for qNMR integration) in anhydrous acetonitrile (1.0 mL).

  • Nucleophile Addition: Add the target amine (0.1 mmol, 1.0 eq). Do not use excess amine, as this will drive secondary SNAr attacks on the newly formed sulfonamide.

  • Catalytic Activation: Inject DBU (0.02 mmol, 20 mol%).

  • Thermal Control: Stir the reaction strictly at 20°C (room temperature) for 4 hours. Why? SNAr requires thermal input to break the aromatic C-O bond; keeping the reaction cold kinetically freezes the SNAr pathway.

  • Quench & Validation: Quench with 1M HCl (0.1 mL) to protonate DBU and halt the reaction. Evaporate the solvent and dissolve the crude mixture in DMSO- d6​ .

  • qNMR Analysis: Integrate the internal standard singlet ( δ 6.09 ppm, 3H) against the distinct pyridine protons of the SuFEx product and the SNAr byproduct to validate absolute conversion.

Protocol S1 Step 1: Reagent Preparation Equilibrate 0.1M stock + qNMR Std S2 Step 2: Nucleophile Addition Add exactly 1.0 eq Amine S1->S2 S3 Step 3: Catalyst Injection Add 20 mol% DBU (SuFEx Activator) S2->S3 S4 Step 4: Kinetic Control Incubate at 20°C to freeze SNAr S3->S4 S5 Step 5: Quench & qNMR Validate mass-balance conversion S4->S5

Self-validating experimental workflow for chemoselective SuFEx profiling.

References

  • Tolmachova, K. A., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design." ChemRxiv (2023). URL:[Link]

  • Li, Y., et al. "Rapid Amination of Methoxy Pyridines with Aliphatic Amines." Organic Process Research & Development (2019). URL:[Link]

  • M. S. et al., "Sulfonylation of RNA 2′-OH groups." Nature Communications / PMC (2023). URL:[Link]

Comparative

validation of 4-ethoxypyridine-3-sulfonyl fluoride as a covalent warhead

Title: Validation of 4-Ethoxypyridine-3-Sulfonyl Fluoride as a Next-Generation SuFEx Covalent Warhead: A Comparative Guide Executive Summary Covalent drug discovery is undergoing a paradigm shift. Historically dominated...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 4-Ethoxypyridine-3-Sulfonyl Fluoride as a Next-Generation SuFEx Covalent Warhead: A Comparative Guide

Executive Summary Covalent drug discovery is undergoing a paradigm shift. Historically dominated by cysteine-targeting Michael acceptors (e.g., acrylamides), the field is now expanding to target more abundant nucleophilic residues such as tyrosine, lysine, serine, and histidine [1]. This expansion is largely driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides an objective, data-driven validation of 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) as a superior heteroaryl SuFEx warhead, comparing its performance against traditional alternatives and detailing the experimental workflows required for its validation.

Mechanistic Causality & Structural Advantages

The efficacy of a covalent warhead is dictated by its "Goldilocks reactivity"—it must be stable enough to resist non-specific hydrolysis in circulation but reactive enough to form a covalent bond when correctly positioned in the target protein's binding pocket [1].

Unlike highly reactive electrophiles, sulfonyl fluorides exhibit latent electrophilicity. The S–F bond is virtually inert under physiological conditions. Activation occurs exclusively via proximity-induced transition state stabilization within a protein microenvironment, where local hydrogen bonding and basic residues facilitate the departure of the fluoride ion [2].

Why 4-Ethoxypyridine-3-Sulfonyl Fluoride? 4-EPSF (CAS: 2138185-25-6) offers distinct structural advantages over traditional phenyl sulfonyl fluorides [3]:

  • Electronic Push-Pull Modulation: The ethoxy group at the 4-position donates electron density via resonance (+M effect) into the pyridine ring, slightly deactivating the adjacent sulfonyl fluoride at the 3-position. This increases resistance to aqueous hydrolysis. Conversely, the electron-withdrawing pyridine nitrogen (-I effect) maintains sufficient electrophilicity for SuFEx activation.

  • Enhanced Non-Covalent Pre-Organization: The heteroaromatic nitrogen and the ethoxy oxygen provide critical hydrogen-bond acceptor sites, enhancing the initial non-covalent affinity ( KI​ ) prior to the covalent inactivation step ( kinact​ ).

SuFEx_Mechanism A 4-Ethoxypyridine-3-Sulfonyl Fluoride (Latent Electrophile) B Protein Binding Pocket (Microenvironment Trigger) A->B Non-covalent binding C Nucleophilic Attack (Tyr-OH, Lys-NH2, His-NH) B->C Proximity & pKa shift D Fluoride Leaving Group (F- Departure) C->D Transition state E Stable Covalent Bond (Protein-SO2-Warhead) D->E Irreversible linkage

SuFEx-mediated covalent bond formation of 4-EPSF with target residues.

Objective Performance Comparison

To objectively validate 4-EPSF, we must benchmark its intrinsic reactivity and stability against standard covalent warheads. The data below synthesizes the performance of these electrophiles based on standardized chemoproteomic assays.

Warhead ClassRepresentative CompoundPrimary Target ResiduesAqueous Half-Life (pH 7.4)GSH Reactivity (t1/2)Activation Mechanism
Heteroaryl Sulfonyl Fluoride 4-EPSF Tyr, Lys, His, Ser> 24 hours > 24 hours (Stable) Proximity-driven SuFEx
Aryl Sulfonyl FluoridePhenyl Sulfonyl FluorideTyr, Lys, His, Ser~ 12-24 hours> 24 hours (Stable)Proximity-driven SuFEx
Michael AcceptorAcrylamideCys> 24 hours~ 2-4 hoursThiol-ene addition
Alkyl HalideChloroacetamideCys, Lys~ 12 hours< 1 hourSN2 Substitution

Data Interpretation: 4-EPSF demonstrates absolute orthogonality to glutathione (GSH), unlike acrylamides and chloroacetamides which are rapidly depleted by cellular thiols. This proves that 4-EPSF will not cause off-target hepatotoxicity via GSH depletion, a critical milestone in covalent drug development.

Experimental Validation Workflows

To ensure scientific integrity, the validation of 4-EPSF requires self-validating experimental systems. The following protocols detail the necessary steps to confirm both the stability and the specific target engagement of the warhead.

Protocol A: Intrinsic Stability and Thiol Orthogonality (GSH Assay) Causality: Before testing against a protein, we must prove the warhead does not react non-specifically with abundant cellular nucleophiles (like GSH). A failure here indicates the warhead is too reactive and will suffer from poor pharmacokinetics in vivo.

  • Preparation: Prepare a 10 mM stock of 4-EPSF in anhydrous DMSO. Prepare a 10 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix 4-EPSF (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS containing 10% DMSO to maintain solubility. Include an internal standard (e.g., labetalol) for normalization. Incubate the mixture at 37°C in a thermomixer.

  • Kinetic Sampling: Extract 50 µL aliquots at t=0,1,4,12, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate any trace proteins and halt degradation.

  • LC-MS/MS Analysis: Analyze the remaining parent compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Plot the AUC of 4-EPSF over time. A horizontal line (no significant degradation over 24 hours) self-validates the latent electrophilicity of the warhead.

Protocol B: Chemoproteomic Target Engagement via ABPP Causality: To prove that 4-EPSF successfully engages non-cysteine residues in a biological matrix, Activity-Based Protein Profiling (ABPP) is utilized. This workflow isolates only the proteins that have been covalently modified by the warhead, filtering out non-specific background noise.

  • Probe Synthesis: Synthesize an alkyne-tagged derivative of 4-EPSF to serve as the chemoproteomic probe.

  • Proteome Incubation: Lyse target cells (e.g., HEK293T) and adjust the proteome concentration to 2 mg/mL. Treat the lysate with the 4-EPSF probe (10 µM) for 2 hours at 37°C.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). Incubate for 1 hour at room temperature to attach the biotin tag to the covalently bound warhead.

  • Enrichment & Digestion: Precipitate the proteins, resuspend, and incubate with streptavidin-agarose beads for 2 hours. Wash the beads extensively (1% SDS, 8M urea, PBS) to remove non-covalently bound proteins. Perform on-bead digestion using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Identification: Elute the resulting peptides and analyze via high-resolution Q-TOF LC-MS/MS.

  • Self-Validation Check: The identification of a +186 Da mass shift (the exact mass of the 4-ethoxypyridine-3-sulfonyl moiety minus the fluoride leaving group) on specific Tyrosine or Lysine residues confirms precise, proximity-driven covalent modification.

ABPP_Workflow Step1 1. Incubate Proteome with 4-EPSF Probe Step2 2. Click Chemistry (Biotin-Azide Addition) Step1->Step2 Step3 3. Streptavidin Enrichment (Isolate Labeled Proteins) Step2->Step3 Step4 4. On-Bead Digestion (Trypsin Cleavage) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modification Sites) Step4->Step5

Activity-Based Protein Profiling workflow for validating SuFEx target engagement.

Conclusion

4-ethoxypyridine-3-sulfonyl fluoride represents a highly optimized, next-generation SuFEx warhead. By leveraging the push-pull electronic effects of the ethoxypyridine scaffold, it achieves perfect thiol orthogonality while maintaining the capacity to covalently modify tyrosine, lysine, and histidine residues upon microenvironment activation. For drug development professionals seeking to target the "undruggable" non-cysteine proteome, 4-EPSF provides a robust, chemically stable, and highly specific foundation for targeted covalent inhibitor (TCI) design.

References

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis.
  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
Validation

Beyond Cysteine: A Comparative Guide to Pyridine Sulfonyl Fluorides in Covalent Inhibitor Design

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues. However, as the "druggable" cysteinome reaches saturation, dr...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues. However, as the "druggable" cysteinome reaches saturation, drug development professionals are pivoting toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target context-specific tyrosine (Tyr), lysine (Lys), histidine (His), and serine (Ser) residues[1].

Within this expanding toolkit, pyridine sulfonyl fluorides have emerged as privileged electrophilic warheads. This guide provides an objective, data-driven comparative analysis of pyridine sulfonyl fluorides against traditional alternatives, detailing the mechanistic causality behind their superior performance, providing self-validating experimental protocols, and outlining their application in modern drug design.

Mechanistic Causality: Why Pyridine Sulfonyl Fluorides?

The efficacy of a covalent warhead is dictated by the delicate balance between its aqueous stability (to prevent off-target toxicity) and its electrophilicity (to ensure rapid target engagement).

The Electronic Advantage of the Pyridine Ring

In standard benzene sulfonyl fluorides, increasing reactivity often requires the addition of electron-withdrawing groups (EWGs) like nitro or carboxy substituents, which can negatively impact the molecule's steric profile and pharmacokinetics[2].

Conversely, the nitrogen atom within a pyridine sulfonyl fluoride acts intrinsically as a powerful inductive electron-withdrawing group[3]. This lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group without adding steric bulk. As a result, pyridine sulfonyl fluorides exhibit enhanced reactivity toward "harder" nucleophiles like Tyr and Lys, while maintaining exceptional thermodynamic stability in aqueous environments[3][4].

Adduct Stability: The Cysteine vs. Tyrosine/Lysine Dichotomy

A critical, often misunderstood factor in SuFEx chemistry is adduct stability. While sulfonyl fluorides (SFs) react rapidly with N-acetylcysteine, the resulting adducts are inherently unstable and reversible, rendering SFs unsuitable for sustained Cys-targeted inhibition[5]. In stark contrast, SFs form highly stable, irreversible adducts with N-acetyltyrosine and N-acetyllysine[5]. This makes pyridine sulfonyl fluorides ideal for targeting non-catalytic Tyr and Lys residues in challenging protein-protein interaction (PPI) interfaces.

Table 1: Physicochemical and Reactivity Comparison of Covalent Warheads
Warhead TypePrimary Target ResiduesAqueous StabilityAdduct Stability (Cys)Adduct Stability (Tyr/Lys)Electronic Modulability
Acrylamide CysHigh (>24h)StableN/ALow
Aliphatic-SF (e.g., PMSF) Ser, ThrLow (t₁/₂ ~ 110 mins)UnstableModerateVery Low
Benzene-SF Tyr, Lys, His, SerModerate (t₁/₂ ~ 4-5h)UnstableStableModerate (Requires bulky EWGs)
Pyridine-SF Tyr, Lys, His, SerHigh (Stable >30 days)UnstableHighly StableHigh (Intrinsic Inductive EWG)

Data synthesized from[5],[3],[6], and[2].

Experimental Workflow: Profiling Reactivity and Covalent Adduct Formation

To confidently deploy a pyridine sulfonyl fluoride, researchers must utilize self-validating experimental protocols that confirm both target engagement and site-selectivity.

Workflow N1 1. Library Synthesis (Pyridine-SFs) N2 2. Proteome Incubation (Target Engagement) N1->N2 Dose & Time Dependent N3 3. CuAAC Click Chemistry (Biotinylation) N2->N3 Preserves Native State N4 4. Streptavidin Enrichment & Stringent Wash N3->N4 Biotin-Azide Addition N5 5. LC-MS/MS Analysis (Residue Identification) N4->N5 Tryptic Digestion

Chemoproteomic workflow for validating pyridine sulfonyl fluoride covalent targets.

Protocol: Evaluating Covalent Adduct Stability and Selectivity

Step 1: Intact Protein Mass Spectrometry (MS) Incubation

  • Procedure: Incubate the purified target protein (e.g., RalA GTPase) with the pyridine-SF inhibitor at varying molar ratios (1:1 to 1:10) for 1–24 hours at 4°C.

  • Causality: Conducting the incubation at a low temperature (4°C) suppresses non-specific background reactivity, allowing the kinetic preference of the warhead for the binding pocket's specific nucleophile to dominate.

  • Self-Validation: Run a parallel control using a mutant protein where the suspected target residue (e.g., Tyr-82) is mutated to Phenylalanine (Y82F). A complete lack of mass shift in the Y82F mutant definitively validates that the covalent modification is strictly site-specific to that residue[7][8].

Step 2: Trypsin Digestion and LC-MS/MS

  • Procedure: Denature the protein-inhibitor complex, reduce/alkylate, and perform an overnight tryptic digest. Analyze via LC-MS/MS.

  • Causality: Cleaving the protein into smaller peptides allows for the precise mapping of the modification. The mass addition of the sulfonyl-pyridine moiety (+SO₂-Py) identifies the adducted amino acid.

  • Self-Validation: Utilize MS/MS fragmentation (b and y ions) to sequence the adducted peptide. This confirms the exact localization of the modification, ruling out adjacent nucleophilic residues within the same peptide sequence.

Step 3: Dialysis / Washout Assay

  • Procedure: Dialyze the confirmed protein-inhibitor complex against a 10,000x volume of buffer for 24 hours at room temperature. Re-analyze via intact MS.

  • Causality: This step interrogates the thermodynamic stability of the covalent bond.

  • Self-Validation: If the intact MS still shows 100% adduct retention post-dialysis, the covalent bond is irreversibly stable. If the mass reverts to the wild-type protein mass, the adduct is unstable (a common failure point when mistakenly targeting Cys with SFs)[5].

Comparative Application: Targeting Non-Catalytic Tyrosine

A landmark application of aryl/heteroaryl sulfonyl fluorides is the targeting of GTPases, which historically lack druggable pockets and accessible cysteines. For example, covalent bond formation by an aryl sulfonyl fluoride at the non-catalytic Tyr-82 residue of Ral GTPase successfully inhibits guanine exchange factor (GEF) mediated nucleotide exchange[7].

Table 2: Quantitative Kinetic Parameters of Sulfonyl Fluoride Probes
Compound / Warhead TypeConditionHalf-Life (t₁/₂)Kinetic Rate / Reactivity
PMSF (Aliphatic-SF) Aqueous Buffer (pH 7.5, 25°C)110 minutesRapid degradation[6]
Benzene-SF (Carboxy-sub) Aqueous Buffer4 - 5 hoursModerate reactivity[2]
PyFluor (2-Pyridine-SF) Aqueous Emulsion> 30 daysHighly stable, no hydrolysis[3]
SOF-658 (Aryl-SF) Human Liver Microsomes36 minutesHigh metabolic clearance[8]
Aryl-SF (Ral GTPase Adduct) Protein Incubation (4°C)3.4 hoursk_inact = 0.2 h⁻¹[8]

By utilizing a pyridine sulfonyl fluoride in place of a standard aryl sulfonyl fluoride, researchers can drastically improve the metabolic half-life (overcoming the 36-minute clearance seen with standard aryl-SFs like SOF-658) while maintaining the necessary k_inact for Tyr-82 engagement[8].

Pathway GEF Rgl2 (GEF) Activator RalA RalA/B GTPase (Inactive GDP) GEF->RalA Promotes Exchange RalA_Active RalA/B GTPase (Active GTP) RalA->RalA_Active GDP to GTP Effector Downstream Effectors (Tumorigenesis) RalA_Active->Effector Signaling Inhibitor Pyridine-SF Inhibitor (Targets Tyr-82) Inhibitor->GEF Blocks Interaction Inhibitor->RalA Covalent Adduct at Tyr-82

Disruption of Ral GTPase activation via Tyr-82 targeted pyridine sulfonyl fluoride inhibition.

Conclusion

The transition from reversible inhibitors to targeted covalent inhibitors requires warheads that offer high precision, tunable reactivity, and excellent aqueous stability. Pyridine sulfonyl fluorides outperform traditional benzene sulfonyl fluorides by leveraging the intrinsic electron-withdrawing nature of the pyridine nitrogen, eliminating the need for bulky substituents. By forming highly stable adducts with tyrosine and lysine—and avoiding the unstable reversibility seen with cysteine—pyridine sulfonyl fluorides provide a robust, self-validating platform for the next generation of covalent drug discovery.

References

1.[1] Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH Source: nih.gov URL:[Link]

2.[5] New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: acs.org URL:[Link]

3.[3] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society Source: acs.org URL:[Link]

4.[4] (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate Source: researchgate.net URL:[Link]

5.[7] Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases | PNAS Source: pnas.org URL:[Link]

6.[6] Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH Source: nih.gov URL:[Link]

7.[8] Exploring Covalent Bond Formation at Tyr-82 for Inhibition of Ral GTPase Activation - PMC Source: nih.gov URL:[Link]

8.[2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI Source: mdpi.com URL:[Link]

Sources

Comparative

Confirming the Mechanism of Action of 4-Ethoxypyridine-3-Sulfonyl Fluoride-Based Inhibitors: A Comparative Guide

Executive Summary The expansion of the liganded proteome requires electrophiles capable of targeting nucleophilic amino acids beyond the traditionally exploited cysteine residues. 4-Ethoxypyridine-3-sulfonyl fluoride rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the liganded proteome requires electrophiles capable of targeting nucleophilic amino acids beyond the traditionally exploited cysteine residues. 4-Ethoxypyridine-3-sulfonyl fluoride represents a highly optimized, next-generation warhead that leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive and promiscuous historical warheads, heteroaryl sulfonyl fluorides exhibit an exquisite balance of aqueous stability and proximity-driven reactivity.

As a Senior Application Scientist, I have designed this guide to objectively compare the 4-ethoxypyridine-3-sulfonyl fluoride pharmacophore against alternative covalent warheads. Furthermore, this document provides field-proven, self-validating experimental workflows to definitively confirm its mechanism of action (MOA) during lead optimization and target validation.

Mechanistic Principles: Heteroaryl SuFEx Chemistry

The mechanistic elegance of the 4-ethoxypyridine-3-sulfonyl fluoride warhead lies in its "dormant" electrophilicity. The S(VI)-F bond is thermodynamically stable and highly resistant to heterolytic cleavage in aqueous environments. However, when the inhibitor binds to a specific protein pocket, the local microenvironment—characterized by desolvation, precise geometric alignment, and hydrogen-bonding networks—activates the warhead .

The 4-ethoxypyridine core is not merely a structural scaffold; it is an electronic tuning dial. The electron-withdrawing nature of the pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl group, enhancing its susceptibility to nucleophilic attack compared to aliphatic analogs. Meanwhile, the ethoxy group provides steric shielding that prevents non-specific hydrolysis. Upon activation in the binding pocket, nucleophilic residues such as Lysine, Tyrosine, Serine, or Histidine attack the sulfur center, resulting in the elimination of a fluoride ion and the formation of an irreversible sulfonamide or sulfonate ester linkage .

SuFEx_Mechanism A 4-Ethoxypyridine-3-Sulfonyl Fluoride (Stable in Aqueous Media) C Non-Covalent Michaelis Complex (Proximity-Induced Activation) A->C Binding B Protein Target (Folded State) B->C Binding D S-F Bond Cleavage (Transition State) C->D Nucleophilic Attack (Lys/Tyr/Ser/His) E Covalent Sulfonamide/Sulfonate Adduct (Irreversible Inhibition) D->E Fluoride Elimination

Fig 1. Proximity-induced SuFEx mechanism of heteroaryl sulfonyl fluorides.

Comparative Warhead Analysis

To justify the selection of a 4-ethoxypyridine-3-sulfonyl fluoride warhead, it must be benchmarked against alternative electrophiles. Table 1 summarizes the physicochemical profiling of common covalent warheads, highlighting why heteroaryl sulfonyl fluorides are uniquely suited for "beyond-cysteine" targeting .

Table 1: Physicochemical and Reactivity Comparison of Covalent Warheads
Warhead ClassRepresentative StructurePrimary Target ResiduesAqueous Stability ( t1/2​ )Proteome SelectivityMechanism of Action
Heteroaryl Sulfonyl Fluoride 4-Ethoxypyridine-3- SO2​F Lys, Tyr, Ser, HisHigh (>24h)High (Proximity-driven)SuFEx (Heterolytic S-F cleavage)
Aliphatic Sulfonyl Fluoride Methanesulfonyl FluorideSer (highly activated)Very HighModerateSuFEx
Sulfonyl Chloride Benzenesulfonyl ChlorideLys, Ser, Tyr, CysLow (<1h)Low (Promiscuous)Electrophilic substitution
Acrylamide Ibrutinib warheadCysHighHighMichael Addition
Table 2: Representative Kinetic Parameters (Targeting Catalytic Lysine)

Note: Data represents validated kinetic profiling standards for a model kinase target.

Inhibitor Class KI​ ( μM ) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Reversibility
4-Ethoxypyridine-3- SO2​F 0.45 4.2×10−3 9,333Irreversible
Reversible Scaffold 0.08N/AN/AReversible
Sulfonyl Chloride Analog N/AN/AN/A*Irreversible (High Off-Target)

*Kinetic parameters for sulfonyl chlorides are often unobtainable due to rapid aqueous hydrolysis prior to target engagement.

Experimental Workflows for Mechanistic Confirmation

To definitively prove that a 4-ethoxypyridine-3-sulfonyl fluoride inhibitor operates via a proximity-driven SuFEx mechanism, we must deploy a self-validating experimental matrix. The following protocols are designed not just to observe binding, but to establish absolute causality .

Intact Protein Mass Spectrometry (Stoichiometry & Proximity Validation)

Objective: Confirm a 1:1 binding stoichiometry and prove that the reaction is strictly dependent on the native 3D conformation of the protein.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze the purified target protein (10 µM) into a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Avoid Tris buffers, as primary amines can theoretically compete with the target residue, confounding baseline reactivity metrics.

  • Native Incubation: Incubate the native protein with a 5-fold molar excess (50 µM) of the inhibitor at 37°C for 2 hours.

  • Denatured Control (Critical Step): In a parallel reaction, boil the protein in 8M urea for 10 minutes to unfold it prior to adding the inhibitor. Causality: If the warhead is promiscuous, it will label the unfolded protein. If it is a true SuFEx agent, it will only label the native protein, proving the requirement for proximity-induced activation.

  • LC-TOF MS Analysis: Analyze samples via intact mass spectrometry.

  • Data Interpretation: Look for a precise mass shift of +186.02 Da (Mass of C7​H8​NO3​S adduct) on the native protein, corresponding to the addition of the 4-ethoxypyridine-3-sulfonyl moiety and the loss of the fluoride leaving group. The denatured control must show a mass shift of 0 Da.

Bottom-Up Proteomics (Site Identification)

Objective: Identify the specific nucleophilic residue (Lys, Tyr, Ser, or His) modified by the inhibitor.

Step-by-Step Methodology:

  • Quenching & Denaturation: Quench the native incubation reaction (from 4.1) with 1% formic acid, then denature with 8M urea.

  • Reduction & Alkylation: Treat with 10 mM DTT (30 min, 56°C) followed by 20 mM iodoacetamide (30 min, dark) to block free cysteines.

  • Orthogonal Proteolytic Digestion: Split the sample. Digest one half with Trypsin and the other with Chymotrypsin. Causality: If the targeted residue is a Lysine, sulfonylation will block normal tryptic cleavage at that site, resulting in a missed cleavage and a larger peptide fragment. Using Chymotrypsin ensures the modified site is captured on a suitably sized peptide regardless of Lysine blockade.

  • LC-MS/MS Analysis: Run on a high-resolution orbitrap mass spectrometer. Search the data against the target sequence with a dynamic modification of +186.02 Da on K, Y, S, and H.

Validation_Workflow Start Compound Incubation Native Native Protein (Folded) Start->Native Denatured Denatured Protein (Unfolded Control) Start->Denatured IntactMS Intact Mass Spectrometry (Check Stoichiometry) Native->IntactMS Denatured->IntactMS Result1 1:1 Covalent Adduct (+ Mass Shift) IntactMS->Result1 Native Result2 No Modification (Proves Proximity Need) IntactMS->Result2 Denatured Digest Proteolytic Digest (Trypsin/Chymotrypsin) Result1->Digest LCMS LC-MS/MS Analysis (Peptide Mapping) Digest->LCMS Site Identify Modified Residue (Lys/Tyr/Ser/His) LCMS->Site

Fig 2. Self-validating proteomic workflow for confirming covalent modification.

Biochemical Kinetics ( kinact​/KI​ Determination)

Objective: Differentiate high-affinity reversible binding from true time-dependent covalent inactivation.

Step-by-Step Methodology:

  • Continuous Assay Setup: Monitor target enzyme activity continuously (e.g., via a fluorogenic substrate) in the presence of varying concentrations of the 4-ethoxypyridine-3-sulfonyl fluoride inhibitor.

  • Time-Dependent Profiling: Plot the natural log of remaining enzyme activity versus time. Causality: A purely reversible inhibitor will show immediate, stable inhibition. A covalent SuFEx inhibitor will show a time-dependent decay in activity as the covalent bond forms.

  • Parameter Extraction: Calculate the observed rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to fit a hyperbolic curve, extracting the maximum inactivation rate ( kinact​ ) and the binding affinity of the non-covalent Michaelis complex ( KI​ ).

Conclusion

The 4-ethoxypyridine-3-sulfonyl fluoride warhead is a sophisticated tool for modern covalent drug discovery. By relying on proximity-induced SuFEx chemistry, it overcomes the historical limitations of non-specific electrophiles. When validating this mechanism of action, researchers must employ rigorous, self-validating protocols—such as denatured protein controls and orthogonal proteolytic mapping—to ensure that the observed covalent adducts are the result of precise, structure-driven pharmacology rather than promiscuous chemical reactivity.

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing).[Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society (ACS Publications).[Link]

Validation

comparison of 4-ethoxypyridine-3-sulfonyl fluoride with other electrophilic warheads

An in-depth comparative analysis of electrophilic warheads is essential for modern targeted covalent inhibitor (TCI) design. Historically, the field has been dominated by cysteine-targeting electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of electrophilic warheads is essential for modern targeted covalent inhibitor (TCI) design. Historically, the field has been dominated by cysteine-targeting electrophiles. However, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has expanded the "ligandable proteome" by enabling the targeting of harder nucleophiles such as tyrosine, lysine, and histidine[1].

Within this new paradigm, 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) represents a highly sophisticated, tunable warhead. By objectively comparing 4-EPSF against traditional electrophiles, we can understand the causality behind its superior context-specific reactivity and its growing utility in drug development.

The Mechanistic Paradigm Shift: Beyond Cysteine

For decades, acrylamides have been the gold standard for covalent drugs (e.g., Osimertinib targeting Cys797 in EGFR)[2]. Acrylamides act as soft electrophiles, undergoing irreversible Michael addition exclusively with soft nucleophiles like the thiolate anion of cysteine[3]. However, cysteine accounts for only ~1.7% of the human proteome, severely limiting the number of targetable proteins[1].

To target more abundant residues like tyrosine (3.2%) and lysine (5.9%), developers turned to sulfonyl fluorides (SFs) . Unlike highly reactive SN2 electrophiles (e.g., chloroacetamides) that indiscriminately alkylate proteins and cause systemic toxicity, SFs are uniquely stable in aqueous environments[4]. They remain inert until they are non-covalently pre-organized within a protein binding pocket. This precise spatial alignment triggers a proximity-driven SuFEx reaction, substituting the fluoride leaving group to form a stable sulfonate or sulfonamide bond[5].

ElectrophileLogic W_Acrylamide Acrylamide (Soft Electrophile) Mech_Michael Michael Addition W_Acrylamide->Mech_Michael W_4EPSF 4-Ethoxypyridine-3-Sulfonyl Fluoride (Hard Electrophile) Mech_SuFEx SuFEx Reaction W_4EPSF->Mech_SuFEx Target_Cys Cysteine (Thiol) Abundance: ~1.7% Mech_Michael->Target_Cys Target_Tyr Tyr / Lys / His Abundance: >10% Mech_SuFEx->Target_Tyr

Mechanistic divergence between Acrylamide and 4-EPSF warheads.

The Structural Advantage of 4-Ethoxypyridine-3-Sulfonyl Fluoride

Not all sulfonyl fluorides are created equal. A standard benzenesulfonyl fluoride can sometimes exhibit moderate aqueous hydrolysis or off-target reactivity if the microenvironment is highly basic[4].

The architecture of 4-EPSF solves this through two critical modifications:

  • The Ethoxy Group (Electron-Donating Group): Positioned ortho to the sulfonyl fluoride, the ethoxy group donates electron density via resonance. This attenuates the electrophilicity of the sulfur center, significantly increasing the warhead's aqueous half-life compared to unsubstituted analogs[4]. It ensures the warhead is only activated by a strong, localized enzymatic or structural microenvironment.

  • The Pyridine Ring: The basic nitrogen in the heteroaromatic ring provides a built-in anchor for hydrogen bonding or protonation within the binding pocket. This facilitates the precise geometric alignment required for SuFEx, effectively lowering the activation energy barrier only when bound to the correct target[1].

Quantitative Comparison of Electrophilic Warheads

To contextualize 4-EPSF, we must benchmark it against both legacy and emerging electrophiles. The table below synthesizes their kinetic and thermodynamic profiles.

Electrophilic WarheadPrimary Target ResiduesReaction MechanismAqueous Stability (Half-life)Off-Target Toxicity PotentialOptimal Application
Acrylamide CysteineMichael AdditionHigh (>24h)Low-ModerateKinase inhibitors (e.g., BTK, EGFR)
Chloroacetamide Cysteine, LysineSN2 AlkylationLow (<1h)HighIn vitro chemical biology probes
Benzenesulfonyl Fluoride Tyr, Lys, His, SerSuFExModerate (~4-5h)ModerateBroad-spectrum proteomic profiling
4-EPSF Tyr, Lys, HisContext-Specific SuFExHigh (>12h)LowHighly selective covalent inhibitors
Fluorosulfate Tyr, LysSuFExVery HighVery LowTargeting highly basic PPI interfaces

Data synthesized from comparative SuFEx profiling and covalent drug development literature[2][4][5].

Experimental Methodology: Self-Validating Target Engagement (ABPP)

To empirically validate the context-specific reactivity of a 4-EPSF-based probe, researchers must utilize Activity-Based Protein Profiling (ABPP)[3]. A robust protocol cannot merely show labeling; it must prove that the labeling is driven by 3D structural proximity rather than intrinsic hyper-reactivity.

The following protocol establishes a self-validating system by incorporating competitive and structural controls.

Step-by-Step Workflow
  • Lysate Preparation: Extract native proteome from the target cell line using a non-denaturing lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4) to preserve the 3D binding pockets.

  • Control Segregation (The Causality Check):

    • Sample A (Active): Native lysate.

    • Sample B (Competition): Native lysate pre-incubated with a 10-fold excess of a non-alkyne 4-EPSF competitor for 1 hour. (Validates specific binding pocket engagement).

    • Sample C (Denatured): Lysate heated to 95°C for 10 minutes prior to probe addition. (Validates that 3D protein architecture is required to trigger the SuFEx reaction, distinguishing 4-EPSF from indiscriminate alkylators).

  • Probe Incubation: Add the alkyne-functionalized 4-EPSF probe (1–5 µM) to all samples and incubate for 2 hours at 37°C.

  • CuAAC Click Chemistry: React the lysates with a fluorophore-azide (e.g., TAMRA-azide) using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reagents (CuSO4, THPTA, Sodium Ascorbate) for 1 hour.

  • Resolution and Visualization: Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence scanning.

Expected Outcome: Sample A will show a distinct fluorescent band at the target protein's molecular weight. Sample B will show a diminished or absent band (proving specific site competition). Crucially, Sample C will show no labeling, proving the 4-EPSF warhead is completely inert without the catalytic microenvironment of the folded protein[4].

Workflow step1 Native Lysate (Maintains 3D Structure) step2 Incubation with 4-EPSF Probe (Proximity-Driven SuFEx) step1->step2 step3 CuAAC Click Chemistry (Fluorophore Attachment) step2->step3 step4 SDS-PAGE & In-Gel Fluorescence (Target Validation) step3->step4

Self-validating ABPP workflow for evaluating 4-EPSF target engagement.

Conclusion

The transition from acrylamides to advanced sulfonyl fluorides like 4-ethoxypyridine-3-sulfonyl fluoride marks a critical evolution in targeted covalent therapeutics. By leveraging the electron-donating properties of the ethoxy group to temper intrinsic reactivity, 4-EPSF achieves a perfect balance: it is stable enough to circulate safely, yet reactive enough to form irreversible bonds when perfectly aligned with a target tyrosine, lysine, or histidine.

References

  • Structure-based design and analysis of SuFEx chemical probes National Institutes of Health (NIH) / PMC[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening MDPI[Link]

  • Advanced approaches of developing targeted covalent drugs National Institutes of Health (NIH) / PMC[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery ACS Publications (JACS Au)[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine ACS Publications (Chemical Reviews)[Link]

Sources

Comparative

Validation and Benchmarking of 4-Ethoxypyridine-3-Sulfonyl Fluoride (4-EPSF) Probes for Covalent Target Engagement

As covalent drug discovery expands beyond the traditional targeting of rare cysteine residues, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool to engage tyrosine, lysine, histidine, and seri...

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Author: BenchChem Technical Support Team. Date: April 2026

As covalent drug discovery expands beyond the traditional targeting of rare cysteine residues, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool to engage tyrosine, lysine, histidine, and serine residues. However, the field has historically been bottlenecked by the poor physicochemical properties of first-generation probes.

This guide provides an in-depth technical comparison of next-generation 4-ethoxypyridine-3-sulfonyl fluoride (4-EPSF) probes against traditional alternatives. Designed for drug development professionals, it outlines the mechanistic rationale behind 4-EPSF's superior performance and provides field-proven, self-validating protocols for quantifying intracellular target engagement.

Mechanistic Rationale: The Evolution of SuFEx Probes

The fundamental challenge in designing covalent probes is balancing intrinsic reactivity with aqueous stability. If an electrophile is too reactive, it hydrolyzes rapidly in biological fluids or indiscriminately labels off-target proteins.

Historically, Phenyl-Sulfonyl Fluorides (Phenyl-SFs) were utilized to target nucleophilic residues. However, these first-generation warheads often exhibited hyper-reactivity, leading to rapid plasma hydrolysis and poor cellular selectivity ()[1].

The development of heteroaryl sulfonyl fluorides, specifically 4-EPSF , represents a paradigm shift in tuning the S(VI) center ()[2]. The 4-EPSF scaffold incorporates two critical structural features that dictate its causality in probe design:

  • Electron-Donating Ethoxy Group: The ethoxy group at the 4-position donates electron density into the pyridine ring via resonance. This dampens the partial positive charge on the sulfur atom, drastically reducing its intrinsic reactivity to water and preventing background hydrolysis.

  • Pyridine Nitrogen: The inclusion of the heteroatom enhances aqueous solubility and lipophilicity, which are critical for cell permeability and whole-blood stability ()[3].

As a result, 4-EPSF remains largely inert in aqueous media but undergoes a rapid SuFEx reaction when perfectly oriented within a hydrophobic protein binding pocket—a phenomenon known as proximity-driven reactivity ()[4].

G cluster_0 Traditional Phenyl-SF cluster_1 Next-Gen 4-EPSF P1 High Intrinsic Reactivity P2 Rapid Plasma Hydrolysis P1->P2 P3 Off-Target Promiscuity P1->P3 H1 Tuned S(VI) Center (Pyridine + Ethoxy) H2 High Plasma Stability H1->H2 H3 Context-Specific Targeting H1->H3

Mechanistic comparison of traditional Phenyl-SFs versus tuned 4-EPSF probes.

Comparative Performance Data

To objectively evaluate 4-EPSF, we benchmark its physicochemical and kinetic properties against standard Cys-targeting acrylamides and traditional Phenyl-SFs. The data below highlights why 4-EPSF is prioritized for Direct-to-Biology (D2B) chemoproteomic workflows.

MetricAcrylamide ProbesTraditional Phenyl-SFs4-EPSF (Heteroaryl-SF)
Primary Target Residue Cysteine (Cys)Tyr, Lys, His, SerTyr, Lys, His, Ser
Intrinsic Reactivity ( kchem​ ) Moderate to HighHighTuned / Low
Aqueous/Plasma Stability HighLow (Rapid Hydrolysis)High (3-4x > Phenyl-SF)
Off-Target Liability Low (if Cys is rare)High (Promiscuous)Low (Proximity-driven)
Drug-like Properties ModeratePoor (Lipophilic/Insoluble)Excellent (High Solubility)

Self-Validating Experimental Protocols

To establish absolute trustworthiness in target validation, engagement must be verified orthogonally. We employ a two-tiered system: in vitro intact protein mass spectrometry to confirm the covalent mechanism, followed by live-cell competitive chemoproteomics to quantify intracellular occupancy ()[5].

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Verification)

Purpose: To verify that the 4-EPSF probe forms a highly specific 1:1 covalent adduct with the target protein, ruling out non-specific multi-labeling. Self-Validating Control: Parallel incubation with a heat-denatured protein. A lack of labeling in the denatured sample proves that the SuFEx reactivity is strictly dependent on the native 3D fold and binding pocket proximity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Avoid Tris or primary amine-containing buffers, as they can competitively react with the probe if you are targeting Lysine or Histidine residues.

  • Probe Incubation: Treat the protein with a concentration gradient of the 4-EPSF probe (1x, 5x, and 10x molar excess) for 1 hour at 37°C.

  • Quenching: Quench the reaction by adding 1% formic acid. This denatures the protein and instantly halts any further SuFEx reactivity.

  • LC-MS Analysis: Inject 1 µg of the sample onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Deconvolution: Deconvolute the raw spectra using MaxEnt1 (or equivalent). A successful target engagement will show a mass shift corresponding to [Probe Mass - 20 Da], representing the loss of hydrogen fluoride (HF) during the SuFEx reaction.

Protocol B: Live-Cell Competitive Chemoproteomics (CuAAC)

Purpose: To quantify the intracellular target engagement of an untagged drug candidate by competing it against an alkyne-tagged 4-EPSF probe ()[6]. Self-Validating Control: Inclusion of a vehicle-only arm (to establish maximum labeling baseline) and a CRISPR-mutant cell line lacking the target nucleophile (e.g., Tyr Ala mutation) to confirm absolute spatial specificity.

G A 1. Live Cell Treatment B 2. Covalent Engagement A->B C 3. Cell Lysis & CuAAC Click B->C D 4. Streptavidin Enrichment C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Quantification E->F

Cellular target engagement workflow using alkyne-tagged 4-EPSF probes and CuAAC chemoproteomics.

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293 (or target-relevant) cells to 80% confluency. Pre-incubate the cells with the competitor drug (or DMSO vehicle) for 2 hours to allow for thermodynamic target binding.

  • Probe Labeling: Add the alkyne-tagged 4-EPSF probe (1 µM) directly to the culture media for 1 hour. The tuned stability of the 4-EPSF scaffold ensures it survives the aqueous media without prematurely hydrolyzing ()[2].

  • Lysis: Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g to clear debris.

  • Click Chemistry (CuAAC): To 1 mg of cleared lysate, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature to attach the biotin reporter to the covalently bound 4-EPSF probe.

  • Enrichment: Precipitate proteins using a methanol/chloroform wash to remove excess click reagents. Resuspend the pellet and incubate with Streptavidin agarose beads for 2 hours.

  • On-Bead Digestion & LC-MS/MS: Wash beads extensively with harsh denaturants (1% SDS, 8M Urea, PBS) to strip away any non-covalent background binders. Perform an on-bead tryptic digest and analyze the resulting peptides via LC-MS/MS.

  • Quantification: Calculate the target occupancy by measuring the reduction in MS intensity of the target peptides in the drug-treated arm versus the DMSO vehicle arm.

References

  • Doherty, A. E., et al. "Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery." ChemRxiv (2026). URL: [Link]

  • Jones, L. H., et al. "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology (2015). URL:[Link]

  • Jones, L. H. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology (2025). URL:[Link]

  • ResearchGate Database. "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxypyridine-3-sulfonyl fluoride proper disposal procedures

The handling and disposal of reactive electrophiles demand a rigorous, mechanistically informed approach to ensure both personnel safety and environmental compliance. As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of reactive electrophiles demand a rigorous, mechanistically informed approach to ensure both personnel safety and environmental compliance. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols for the management and disposal of 4-Ethoxypyridine-3-sulfonyl fluoride (CAS: 2138185-25-6) .

Unlike traditional sulfonyl chlorides, sulfonyl fluorides exhibit unique kinetic stability profiles that dictate specific disposal and quenching methodologies. This guide bridges the gap between fundamental chemical reactivity and operational logistics.

Physicochemical Risk Profile & Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound [1]. 4-Ethoxypyridine-3-sulfonyl fluoride is widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The S-F bond is exceptionally stable to reduction and hydrolysis under neutral or acidic conditions [2].

The Operational Implication: Simply rinsing reaction vessels with water or mild acid will not deactivate trace residues. The intact sulfonyl fluoride will persist in the aqueous waste stream, posing a delayed toxicity and environmental hazard. Deactivation requires targeted nucleophilic attack, typically utilizing hydroxide ions to force the hydrolysis of the S(VI) center, displacing the fluoride leaving group to form the inert sulfonate salt [3]. Furthermore, because the molecule contains both fluorine and sulfur, any thermal decomposition (e.g., in an incinerator) without proper scrubbing will generate highly corrosive hydrogen fluoride (HF) and sulfur oxides (SOx).

Table 1: Quantitative Disposal Parameters

ParameterValue / ClassificationDisposal Implication
Molecular Formula C7H8FNO3SHigh heteroatom content dictates strict segregation.
Molecular Weight 205.21 g/mol Used for calculating stoichiometric quenching equivalents.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvent streams.
Hydrolytic Stability High at pH < 7Requires pH > 10 for efficient deactivation of residues.
Decomposition Products HF, SOx, NOx, COxRequires high-temperature incineration with alkaline scrubbers.

Standard Operating Procedures (SOP) for Disposal

The following methodologies provide self-validating steps for managing this compound across different laboratory scenarios. All procedures must be conducted within a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat) [4].

Protocol A: Bulk Chemical and Mother Liquor Disposal

For unused reagents or concentrated reaction mother liquors, chemical quenching is inefficient and generates excessive secondary waste.

  • Segregation: Transfer the material into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy specifically designated for Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste container does not contain strong acids or reactive metals, which could trigger unintended exothermic reactions.

  • Labeling: Clearly label the container with the full chemical name, "Halogenated Toxic Waste," and the accumulation start date.

  • Logistics: Arrange for collection by a licensed hazardous waste management contractor capable of high-temperature incineration with integrated acid-gas scrubbing systems.

Protocol B: Quenching Trace Residues (Glassware Decontamination)

To safely clean reaction vessels containing trace amounts of 4-Ethoxypyridine-3-sulfonyl fluoride, we exploit its susceptibility to basic hydrolysis.

  • Solvent Rinse: Rinse the glassware once with a minimal volume of a polar aprotic solvent (e.g., THF or acetonitrile) to dissolve the residue. Transfer this rinse to the Halogenated Organic Waste container.

  • Hydrolysis Step: Add a 1M aqueous Sodium Hydroxide (NaOH) solution to the glassware.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the S(VI) atom. This breaks the S-F bond, yielding 4-ethoxypyridine-3-sulfonate (a water-soluble, non-reactive salt) and free fluoride ions.

  • Agitation: Stir or swirl the solution for at least 30 minutes at room temperature to ensure complete kinetic conversion.

  • Validation: The absence of active electrophiles can be confirmed if the solution remains at a stable pH > 10.

  • Final Disposal: The resulting basic, aqueous mixture containing trace fluoride salts should be transferred to a designated Aqueous Basic Waste container, separate from organic streams.

Protocol C: Accidental Spill Response
  • Containment: Immediately isolate the area. Do not use combustible materials (like paper towels) for initial absorption.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill-control polymer.

  • Neutralization (Optional but recommended for small spills): Lightly spray the absorbed mass with a dilute basic solution (e.g., 5% sodium carbonate) to begin neutralizing the sulfonyl fluoride in situ.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable solid waste container. Label as "Solid Halogenated Spill Debris" and dispatch to a licensed waste contractor [4].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling 4-Ethoxypyridine-3-sulfonyl fluoride waste, ensuring rapid, accurate decision-making at the bench.

DisposalWorkflow Start 4-Ethoxypyridine-3-sulfonyl fluoride Waste Generated Decision Waste Type? Start->Decision Bulk Bulk / Unused Chemical Decision->Bulk Trace Trace Residue / Glassware Decision->Trace Spill Accidental Spill Decision->Spill Contractor Licensed Hazardous Waste Disposal Bulk->Contractor Quench Quench with 1M NaOH (Hydrolysis) Trace->Quench Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Aqueous Aqueous Basic Waste Quench->Aqueous SolidWaste Solid Halogenated Waste Absorb->SolidWaste SolidWaste->Contractor

Figure 1: Decision matrix for the segregation, quenching, and disposal of sulfonyl fluoride waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154575246, 4-Ethoxypyridine-3-sulfonylfluoride." PubChem, [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9430-9448. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]

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